Indorenate
描述
Structure
3D Structure
属性
IUPAC Name |
methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-17-8-3-4-12-9(5-8)11(7-15-12)10(6-14)13(16)18-2/h3-5,7,10,15H,6,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEDJMLMWJSRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(CN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048400 | |
| Record name | Indorenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73758-06-2 | |
| Record name | Methyl α-(aminomethyl)-5-methoxy-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73758-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indorenate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073758062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indorenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDORENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9L041QA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Indorenate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indorenate (TR-3369) is a tryptamine derivative with a multifaceted pharmacological profile, primarily acting as a serotonin receptor agonist. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interactions with key serotonin (5-HT) receptor subtypes. The document summarizes available quantitative data on receptor binding and functional activity, details relevant experimental protocols, and presents visual representations of associated signaling pathways and experimental workflows. This information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action: Serotonin Receptor Agonism
This compound's primary mechanism of action is the stimulation of specific serotonin receptors, predominantly the 5-HT1A, 5-HT1B, and 5-HT2C subtypes.[1] Its activity at these receptors underlies its observed pharmacological effects, which include anxiolytic, antihypertensive, anorectic, and antidepressant-like properties.[2]
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for various serotonin receptors. The dissociation constant (Kd) is a measure of the drug's binding affinity, with a lower Kd value indicating a higher affinity. The pKd is the negative logarithm of the Kd.
| Receptor Subtype | Radiolabeled Ligand | Tissue/Cell Line | pKd | Ki (nM) | Reference |
| 5-HT1A | [3H]-8-OH-DPAT | Rat Brain | 7.8 | 15.85 | [1] |
| 5-HT1B | [125I]-Iodocyanopindolol | Rat Brain | 5.44 | 3630.78 | [1] |
| 5-HT2C | [3H]-Mesulergine | Rat Brain | 6.49 | 323.59 | [1] |
Note: Ki values were calculated from pKd values using the formula Ki = 10(-pKd) M and converted to nM.
Functional Activity
This compound acts as an agonist at its target receptors, meaning it binds to and activates them, mimicking the effect of the endogenous ligand, serotonin. The functional potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the drug that produces 50% of the maximal response.
Signaling Pathways
The activation of 5-HT1A, 5-HT1B, and 5-HT2C receptors by this compound initiates distinct intracellular signaling cascades.
5-HT1A and 5-HT1B Receptor Signaling
Both 5-HT1A and 5-HT1B receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist like this compound, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
5-HT2C Receptor Signaling
The 5-HT2C receptor is coupled to a Gq/G11 G-protein. Activation of this receptor by this compound stimulates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of established experimental protocols.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of an unlabeled drug (this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) containing the target receptor in a suitable buffer. Centrifuge to pellet the membranes, then wash and resuspend.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled competitor (this compound).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor drug. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylyl Cyclase Inhibition (for 5-HT1A/1B Receptors)
This assay measures the ability of an agonist to inhibit the production of cAMP.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1A or 5-HT1B receptor.
-
Incubation: Incubate the membranes with ATP (the substrate for adenylyl cyclase), a stimulator of adenylyl cyclase (e.g., forskolin), and varying concentrations of the agonist (this compound).
-
cAMP Measurement: Terminate the reaction and measure the amount of cAMP produced, typically using a competitive binding assay (e.g., radioimmunoassay or an enzyme-linked immunosorbent assay).
-
Data Analysis: Plot the percentage of inhibition of stimulated adenylyl cyclase activity against the agonist concentration to determine the EC50.
Functional Assay: Phosphoinositide Hydrolysis (for 5-HT2C Receptors)
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the 5-HT2C receptor and label them with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides.
-
Stimulation: Stimulate the cells with varying concentrations of the agonist (this compound).
-
Extraction and Separation: Terminate the reaction and extract the water-soluble inositol phosphates. Separate the different inositol phosphates using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the inositol phosphate fractions using liquid scintillation counting.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the agonist concentration to determine the EC50.
Conclusion
This compound is a serotonin receptor agonist with a distinct pharmacological profile, exhibiting high affinity and agonist activity at 5-HT1A, 5-HT1B, and 5-HT2C receptors. Its mechanism of action is rooted in the modulation of well-defined intracellular signaling pathways associated with these G-protein coupled receptors. The quantitative data on its binding affinities, though limited for its functional potency, provide a solid foundation for understanding its therapeutic potential and for guiding future research and development efforts. The experimental protocols outlined in this guide serve as a reference for the methodologies employed to elucidate the pharmacological characteristics of this compound and similar compounds.
References
An In-Depth Technical Guide to Indorenate (TR-3369)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indorenate (TR-3369), chemically known as methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate, is a tryptamine derivative that has demonstrated significant pharmacological activity as a serotonin receptor agonist. Primarily targeting the 5-HT1A, 5-HT1B, and 5-HT2C receptor subtypes, this compound elicits a range of physiological responses, including anxiolytic, antihypertensive, and anorectic effects. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, receptor binding affinity, functional potency, and the experimental methodologies used to elucidate its pharmacological profile. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound for research and development purposes.
Introduction
This compound is a synthetic compound belonging to the tryptamine class, which shares a structural similarity with the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Its primary mechanism of action involves the activation of specific serotonin receptors, leading to a cascade of downstream cellular events that manifest as distinct physiological effects. The compound has been investigated for its therapeutic potential in conditions such as anxiety, hypertension, and appetite disorders.
Physicochemical Properties
| Property | Value |
| IUPAC Name | methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate |
| Synonyms | TR-3369 |
| Molecular Formula | C13H16N2O3 |
| Molar Mass | 248.28 g/mol |
Pharmacology
Mechanism of Action
This compound functions as a direct agonist at multiple serotonin receptor subtypes. Its pharmacological effects are a composite of its activity at 5-HT1A, 5-HT1B, and 5-HT2C receptors.
-
5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, which are Gi/o-protein coupled, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This action is believed to be the primary driver of this compound's anxiolytic and antihypertensive effects.
-
5-HT1B Receptor Agonism: Similar to 5-HT1A receptors, 5-HT1B receptors are coupled to Gi/o proteins and their activation also inhibits adenylyl cyclase. This contributes to the overall pharmacological profile of this compound.
-
5-HT2C Receptor Agonism: 5-HT2C receptors are primarily coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway is associated with the anorectic effects of the compound.
Receptor Binding Affinity and Functional Potency
The following tables summarize the quantitative data on this compound's interaction with serotonin receptors from radioligand binding assays and functional studies.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Calf Hippocampus | 19 | [1] |
| 5-HT1B | [125I]ICYP | Pig Striatum | 25 | [1] |
| 5-HT1D | [3H]5-HT | Calf Striatum | 20 | [1] |
Ki values represent the concentration of this compound required to inhibit 50% of the radioligand binding.
Table 2: Functional Potency (pEC50) of this compound
| Receptor Subtype | Functional Assay | Tissue Source | pEC50 | Reference |
| 5-HT1A | Inhibition of Forskolin-Stimulated Adenylate Cyclase | Calf Hippocampus | 7.3 | [1] |
| 5-HT1B | Inhibition of Forskolin-Stimulated Adenylate Cyclase | Pig Striatum | 7.0 | [1] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Signaling Pathways
The activation of 5-HT1A, 5-HT1B, and 5-HT2C receptors by this compound initiates distinct intracellular signaling cascades.
Key Preclinical Studies and Experimental Protocols
Antihypertensive Effects
This compound has been shown to produce a dose-dependent reduction in blood pressure in spontaneously hypertensive rats (SHR).[2]
Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats
-
Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Housing and Acclimation: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. They are acclimated to the experimental procedures for at least one week prior to the study.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group receives the vehicle alone.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method at baseline and at specified time points after drug administration.
-
Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound to the vehicle control.
Anxiolytic Effects
The anxiolytic properties of this compound have been demonstrated in rodent models of anxiety, such as the elevated plus-maze.
Experimental Protocol: Elevated Plus-Maze Test
-
Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Animal Model: Mice or rats are used.
-
Procedure: a. Animals are pre-treated with this compound or vehicle at a specified time before the test. b. Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes). c. The session is recorded by a video camera for later analysis.
-
Behavioral Measures: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Data Analysis: The behavioral parameters are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Anorectic Effects
This compound has been shown to reduce food intake, an effect attributed to its agonist activity at 5-HT2C receptors.
Experimental Protocol: Food Intake Measurement in Rodents
-
Animal Model: Rats or mice are individually housed to allow for accurate measurement of food consumption.
-
Acclimation: Animals are acclimated to the housing conditions and the specific diet to be used in the study.
-
Food Deprivation (Optional): To standardize the motivation to eat, animals may be fasted for a period (e.g., 12-24 hours) before the test.
-
Procedure: a. Animals are administered this compound or vehicle. b. A pre-weighed amount of food is provided at a specific time. c. Food intake is measured at various time points by weighing the remaining food and any spillage.
-
Data Analysis: Cumulative food intake is calculated and compared between the drug-treated and vehicle-treated groups.
Conclusion
This compound is a potent serotonin receptor agonist with a well-defined mechanism of action at 5-HT1A, 5-HT1B, and 5-HT2C receptors. Preclinical studies have consistently demonstrated its anxiolytic, antihypertensive, and anorectic properties in various animal models. The quantitative data on its receptor binding and functional potency provide a solid foundation for further investigation into its therapeutic potential. The detailed experimental protocols outlined in this guide offer a framework for the continued exploration of this compound and similar compounds in the drug development pipeline. Further research is warranted to fully elucidate its pharmacokinetic profile, safety, and efficacy in more complex models and eventually in human subjects.
References
Indorenate: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indorenate (TR-3369) is a tryptamine derivative with significant pharmacological interest due to its agonist activity at multiple serotonin receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed information on its mechanism of action, experimental protocols, and pharmacological profile.
Introduction
This compound, chemically known as methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate, is a synthetic compound that has been identified as a potent agonist at serotonin 5-HT1A, 5-HT1B, and 5-HT2C receptors.[1] Its pharmacological profile has led to investigations into its potential therapeutic applications, including anxiolytic, antihypertensive, and anorectic effects.[1] The primary mechanism of action is believed to be mediated through its potent agonism at the 5-HT1A receptor, with contributions from its activity at 5-HT1B and 5-HT2C receptors.[1][2]
Chemical Structure:
-
IUPAC Name: methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate[1]
-
Molecular Formula: C₁₃H₁₆N₂O₃[1]
-
Molar Mass: 248.28 g/mol [1]
Discovery
This compound, also referred to as TR-3369, was first described in the scientific literature in a 1981 publication by Antonaccio and Kerwin in the Journal of Cardiovascular Pharmacology. This initial study focused on its effects and mechanism of action as an antihypertensive agent in spontaneously hypertensive rats. The compound was identified as a tryptamine derivative with a unique pharmacological profile.
Synthesis
A potential synthetic approach would likely involve the functionalization of a 5-methoxyindole core. Key steps could include a Mannich-type reaction to introduce a side chain at the C3 position of the indole ring, followed by transformations to elaborate the methyl propanoate and amino functionalities.
Biological Activity and Mechanism of Action
This compound's biological effects are primarily attributed to its interaction with the serotonin system. It acts as an agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, initiating downstream signaling cascades upon binding.
Receptor Binding Profile
This compound exhibits a distinct binding affinity for several serotonin receptor subtypes. While precise Ki values from a single comprehensive study are not available in the public search results, the literature consistently reports its high affinity for the 5-HT1A receptor, with moderate affinity for the 5-HT1B and 5-HT2C receptors.
Table 1: Summary of this compound's Receptor Binding Profile
| Receptor Subtype | Activity |
| 5-HT1A | Agonist |
| 5-HT1B | Agonist |
| 5-HT2C | Agonist |
Note: Specific Ki values are not available in the provided search results.
Signaling Pathways
As an agonist at G protein-coupled receptors (GPCRs) like the 5-HT1A, 5-HT1B, and 5-HT2C receptors, this compound binding initiates a cascade of intracellular events. For 5-HT1A and 5-HT1B receptors, which are typically coupled to Gi/o proteins, agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Activation of these receptors can also lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and neuronal inhibition.
The 5-HT2C receptor, on the other hand, is primarily coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Diagram 1: Simplified 5-HT1A/1B Receptor Signaling Pathway
References
An In-Depth Technical Guide to Indorenate: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indorenate (TR-3369) is a synthetic tryptamine derivative that has garnered significant interest for its distinct pharmacological profile. Acting as an agonist at serotonin 5-HT1A, 5-HT1B, and 5-HT2C receptors, it exhibits a range of therapeutic potentials, including anxiolytic, antihypertensive, and anorectic effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological actions. The document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant pathways and workflows to support further research and development.
Chemical Identity and Structure
This compound, systematically named methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate, is characterized by an indole core structure, a methoxy group at the 5-position, and an aminomethyl group at the alpha position of the acetate side chain.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate | [1][2] |
| Synonyms | TR-3369 | [2] |
| CAS Number | 73758-06-2 | [1] |
| Chemical Formula | C13H16N2O3 | [1] |
| Molecular Weight | 248.28 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in water and DMSO |
Table 2: Pharmacological Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | 5-HT1A, 5-HT1B, and 5-HT2C receptor agonist | [2][3] |
| Primary Therapeutic Effects | Anxiolytic, Antihypertensive, Anorectic | [2] |
| Receptor Affinity (pKd) | 5-HT1A: 7.8, 5-HT1B: 5.44, 5-HT2C: 6.49 | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological effects of this compound.
Radioligand Binding Assay for 5-HT Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of this compound to serotonin receptor subtypes.
Objective: To quantify the binding affinity (Ki) of this compound for 5-HT1A, 5-HT1B, and 5-HT2C receptors.
Materials:
-
Cell membranes expressing the human recombinant 5-HT receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of this compound solution at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Forced Swim Test (FST) for Antidepressant-like Activity
This protocol describes the forced swim test, a common behavioral assay to assess antidepressant-like effects in rodents.
Objective: To evaluate the antidepressant-like properties of this compound by measuring immobility time in a forced swimming paradigm.
Materials:
-
Male Wistar rats (200-250 g).
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Cylindrical water tanks (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording equipment.
-
Scoring software or trained observers.
Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the water tank for a 15-minute swim session. This session serves to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.
-
Drug Administration (Day 2): 60 minutes before the test session, administer this compound or vehicle intraperitoneally to the rats.
-
Test Session (Day 2): Place each rat back into the water tank for a 5-minute test session. Record the session for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Caption: Workflow for the Forced Swim Test.
Signaling Pathways
This compound exerts its effects primarily through the modulation of serotonergic signaling pathways. As an agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, it can influence multiple downstream cellular processes.
References
Indorenate: A Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indorenate (TR-3369) is a tryptamine derivative with a significant pharmacological profile centered on the serotonin (5-HT) receptor system. This technical guide provides an in-depth overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to elucidate its mechanism of action. Primarily recognized as a potent 5-HT1A receptor agonist, this compound also exhibits affinity for 5-HT1B and 5-HT2C receptors. Its engagement with these targets translates into a range of physiological effects, including anxiolytic, antihypertensive, anorectic, and antidepressant-like activities. More recent findings also suggest a role for 5-HT2A receptors in its hypoglycemic effects. This document compiles quantitative pharmacological data, details key experimental protocols, and presents signaling pathways and experimental workflows through structured tables and diagrams to serve as a comprehensive resource for the scientific community.
Core Biological Activities and Molecular Targets
This compound's pharmacological effects are primarily mediated through its interaction with multiple serotonin receptor subtypes. Its biological activities are a direct consequence of its affinity and functional agonism at these specific molecular targets.
Anxiolytic and Antihypertensive Effects
A significant body of evidence points to the potent agonism of this compound at 5-HT1A receptors as the principal mechanism underlying its anxiolytic and antihypertensive properties.[1][2]
Anorectic Activity
The anorectic, or appetite-suppressing, effects of this compound are attributed to its activity at both 5-HT1B and 5-HT2C receptors.[2]
Antidepressant-like Actions
In preclinical models, such as the forced swimming test in rats, this compound demonstrates antidepressant-like effects. These actions are mediated by the stimulation of 5-HT1A receptors.[3]
Hypoglycemic Effects
Recent in vivo and in silico studies have revealed a novel hypoglycemic effect of this compound. This activity is reportedly mediated through the participation of both 5-HT1A and 5-HT2A receptors.[4]
Other Receptor Interactions
Beyond the serotonin system, there is evidence to suggest that this compound may also modulate other neurotransmitter systems. In vitro autoradiography studies have shown that this compound can modify the binding to α1-adrenergic and benzodiazepine receptors in the rat brain, suggesting a broader, though less potent, interaction with these targets.
Quantitative Pharmacological Data
The affinity of this compound for its primary molecular targets has been quantified through radioligand binding assays. The following table summarizes the available binding affinity data.
| Receptor Subtype | Radioligand | Tissue Source | pKd | Reference |
| 5-HT1A | [3H]-8-OH-DPAT | Rat Brain | 7.8 | (Hoyer et al., 1985) cited in[1] |
| 5-HT1B | [125I]-Iodocyanopindolol | Rat Brain | 5.44 | (Hoyer et al., 1985) cited in[1] |
| 5-HT2C | [3H]-Mesulergine | Rat Brain | 6.49 | (Hoyer et al., 1985) cited in[1] |
pKd is the negative logarithm of the dissociation constant (Kd), where a higher value indicates greater binding affinity.
Signaling Pathways
This compound, as a serotonin receptor agonist, initiates intracellular signaling cascades upon binding to its target G-protein coupled receptors (GPCRs). The primary signaling pathway for its most potent target, the 5-HT1A receptor, involves the inhibition of adenylyl cyclase.
Experimental Protocols
The characterization of this compound's biological activity and target engagement relies on a variety of in vitro and in vivo experimental procedures.
In Vitro Assays
This assay is fundamental for determining the binding affinity of this compound to its target receptors.
-
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for specific serotonin receptor subtypes.
-
Materials:
-
Membrane preparations from rat brain tissue (e.g., cortex, hippocampus) or cells expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [125I]-Iodocyanopindolol for 5-HT1B, [3H]-Mesulergine for 5-HT2C).
-
This compound in a range of concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding), which can then be used to calculate the Ki value.
-
This assay measures the functional activation of G-proteins following receptor stimulation by an agonist like this compound.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to serotonin receptors.
-
Materials:
-
Membrane preparations as in the binding assay.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound in a range of concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Pre-incubate the membrane preparation with GDP.
-
Add varying concentrations of this compound followed by [35S]GTPγS.
-
Incubate to allow for agonist-stimulated [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the radioactivity on the filters.
-
Analyze the data to generate a dose-response curve and determine the EC50 and Emax values.
-
In Vivo Assays
This model is used to assess antidepressant-like activity.
-
Objective: To evaluate the effect of this compound on immobility time in a stressful situation.
-
Apparatus: A cylindrical tank filled with water.
-
Procedure:
-
On day one (pre-test), rats are placed in the water tank for a 15-minute period.
-
Twenty-four hours later, the rats are treated with this compound or a vehicle control.
-
Following the appropriate pre-treatment time, the rats are placed back in the water tank for a 5-minute test session.
-
The duration of immobility (floating with only movements necessary to keep the head above water) is recorded.
-
A significant reduction in immobility time in the this compound-treated group compared to the control group is indicative of an antidepressant-like effect.[3]
-
This paradigm is used to study the discriminative stimulus properties of a drug.
-
Objective: To determine if animals can discriminate the internal state produced by this compound from a saline injection.
-
Procedure:
-
Water-deprived rats are trained to drink from a single source.
-
On conditioning days, the rats are presented with a novel taste (e.g., saccharin solution) and are subsequently injected with either this compound or saline. The pairing is often associated with an unconditioned stimulus like lithium chloride (LiCl) to induce aversion.
-
In a two-bottle choice test, the preference for the novel taste is measured. A shift in preference depending on the pre-treatment (this compound or saline) indicates that the animals can discriminate the drug's effects.[2]
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of 5-HT1A, 5-HT1B, and 5-HT2C receptors in various physiological processes. Its potent agonism at the 5-HT1A receptor, coupled with its activity at other serotonin receptor subtypes, contributes to its diverse biological effects. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound and related compounds. Future studies focusing on its functional activity at different signaling pathways and its in vivo effects in various disease models will further enhance our understanding of this multifaceted compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Discriminative stimulus properties of this compound in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New hypoglycemic effects of this compound mediated by the 5-HT1a and 5-HT2a receptors: In vivo and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on Indorenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indorenate (5-methoxytryptamine, beta-methylcarboxylate hydrochloride; TR-3369) is a tryptamine derivative that has been the subject of early scientific investigation for its potential therapeutic effects. This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on this compound, focusing on its pharmacological profile, mechanism of action, and early evidence of its therapeutic potential. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.
Core Pharmacological Profile
This compound is a serotonin receptor agonist with a notable affinity for the 5-HT1A, 5-HT1B, and 5-HT2C receptor subtypes.[1][2] Its activity at these receptors is believed to be the primary driver of its observed anxiolytic, antihypertensive, anorectic, and antidepressant-like effects.[1][3][4][5]
Receptor Binding Affinity
The binding affinity of this compound for key serotonin receptors has been characterized in radioligand binding assays. The pKd values, representing the negative logarithm of the dissociation constant (Kd), indicate a high affinity for the 5-HT1A receptor and a somewhat lower affinity for the 5-HT2C and 5-HT1B receptors.[1]
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand Used for Displacement | pKd | Reference |
| 5-HT1A | [3H]-8-hydroxy-2-(di-N-propylamino)tetralin ([3H]-8-OH-DPAT) | 7.8 | [1] |
| 5-HT2C | [3H]-mesulergine | 6.49 | [1] |
| 5-HT1B | [125I]-iodocyanopindolol | 5.44 | [1] |
Preclinical Pharmacology
A substantial body of early research on this compound was conducted in rodent models to elucidate its behavioral and physiological effects.
Antidepressant-like Activity
In the rat forced swim test, a common model for assessing antidepressant potential, this compound demonstrated a reduction in immobility, which is indicative of an antidepressant-like effect.[3][6][7]
Table 2: Antidepressant-like Effects of this compound in the Rat Forced Swim Test
| Dose (mg/kg) | Effect on Immobility | Antagonism | Reference |
| 10 | Reduced immobility | Antagonized by WAY 100635 (5-HT1A antagonist) and pindolol (5-HT1A/1B antagonist) | [3] |
| 2.5, 5.0 | Not specified | Not specified | [3][6][7] |
Anxiolytic and Behavioral Effects
Early studies suggested that this compound possesses anxiolytic properties.[4] At higher doses, it was observed to induce behaviors characteristic of the serotonin syndrome, such as flat body posture, forepaw treading, and hind limb abduction.[5]
Discriminative Stimulus Properties
Drug discrimination studies in rats have been instrumental in characterizing the subjective effects of this compound. These studies have shown that the discriminative stimulus effects of this compound are primarily mediated by its agonist activity at 5-HT1A, 5-HT1B, and 5-HT2C receptors.[2][4][8][9]
Table 3: Discriminative Stimulus Properties of this compound in Rats
| Training Dose (mg/kg) | Primary Mediating Receptors | Generalization | Antagonism | Reference |
| 10.0 | 5-HT1A, 5-HT1B, 5-HT2C | Generalized to 8-OH-DPAT (5-HT1A agonist) and TFMPP (5-HT1B/2C agonist) | Antagonized by NAN-190 (5-HT1A antagonist), cinanserin and metergoline (5-HT2C/2A antagonists), and ritanserin (5-HT2C/2A antagonist) | [8] |
Clinical Pharmacology: Antihypertensive Effects
Early clinical investigations with a compound referred to as "indoramin," which shares structural similarities with this compound and is also an alpha-1 adrenergic antagonist, have explored its potential as an antihypertensive agent. It is important to note that while the names are similar, these are distinct compounds. The data below pertains to indoramin.
In open-label clinical trials involving patients with essential hypertension, indoramin demonstrated a notable reduction in both systolic and diastolic blood pressure.
Table 4: Antihypertensive Effects of Indoramin in Clinical Trials
| Study Population | Treatment | Mean Blood Pressure Reduction (mmHg) | Reference |
| 15 patients with essential hypertension | Indoramin (open trial) | From 180/115 to 159/98 | [10] |
| 215 elderly patients | Indoramin alone | From 174/105 to 152/91 | [11] |
| 215 elderly patients | Indoramin + thiazide diuretic | From 179/101 to 150/91 | [11] |
| 27 patients with mild to moderate hypertension | Indoramin (open trial) | Good blood pressure reduction (specific values not detailed) | [12] |
| 31 middle-aged patients | Indoramin (mean dose 158 mg/day) | Supine: 16/6, Standing: 16/8 | [12] |
| Multicentre trial | Indoramin + thiazide diuretic | Average diastolic reduction of 20 | [13] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.
Methodology:
-
Tissue Preparation: Membranes are prepared from a brain region rich in 5-HT1A receptors, such as the rat hippocampus. The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is then washed and resuspended in fresh buffer.[14]
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the 5-HT1A receptor, such as [3H]-8-OH-DPAT, at a fixed concentration.[14]
-
Competition Assay: A range of concentrations of unlabeled this compound is added to the incubation mixture to compete with the radioligand for binding to the 5-HT1A receptors.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The dissociation constant (Kd) or its negative logarithm (pKd) is then calculated using the Cheng-Prusoff equation.
Rat Forced Swim Test
Objective: To assess the antidepressant-like activity of this compound.
Methodology:
-
Apparatus: A cylindrical container (e.g., 40-50 cm high, 20 cm in diameter) is filled with water (24-30°C) to a depth that prevents the rat from touching the bottom with its tail or feet.[15][16][17][18]
-
Pre-test Session: On the first day, rats are individually placed in the water cylinder for a 15-minute adaptation session.[15][18] This induces a state of immobility in subsequent tests.
-
Drug Administration: Twenty-four hours after the pre-test, rats are administered this compound or a vehicle control, typically via intraperitoneal injection.[3][6][7]
-
Test Session: Following a specific pretreatment time (e.g., 30-60 minutes), the rats are placed back into the water cylinder for a 5-minute test session.[15][18]
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded and scored by a trained observer, often with the aid of video recording.[15][17]
-
Data Analysis: The total time spent immobile is compared between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time in the drug-treated group suggests an antidepressant-like effect.
Drug Discrimination Study
Objective: To characterize the interoceptive (subjective) effects of this compound.
Methodology:
-
Apparatus: A standard two-lever operant conditioning chamber equipped with a food dispenser.[19][20][21][22]
-
Training: Rats are trained to press one lever after receiving an injection of this compound (the "drug" lever) and the other lever after receiving a saline injection (the "saline" lever) to receive a food reward.[19][20][21] Training continues until the rats reliably select the correct lever based on the injection they received.
-
Generalization Testing: Once trained, the rats are tested with different doses of this compound or with other drugs (agonists) to see if they produce similar subjective effects, leading the rat to press the "drug" lever.
-
Antagonism Testing: To identify the receptor mechanisms involved, rats are pretreated with a receptor antagonist before being given the training dose of this compound. If the antagonist blocks the subjective effects of this compound, the rats will not select the "drug" lever.
-
Data Collection: The primary measure is the percentage of responses on the drug-appropriate lever.
Signaling Pathways
The pharmacological effects of this compound are initiated by its binding to and activation of 5-HT1A, 5-HT1B, and 5-HT2C receptors, which are G-protein coupled receptors (GPCRs).
-
5-HT1A and 5-HT1B Receptors: These receptors are typically coupled to inhibitory G-proteins (Gi/o). Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), ultimately influencing neuronal excitability and gene expression.
-
5-HT2C Receptors: These receptors are coupled to Gq/11 proteins. Activation by this compound stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events lead to a cascade of intracellular changes affecting neuronal function.
Conclusion
The early studies on this compound have established its profile as a multi-target serotonin receptor agonist with potential therapeutic applications in a range of disorders, including hypertension, anxiety, and depression. The preclinical data provide a solid foundation for its mechanism of action and pharmacological effects. Further research would be necessary to fully elucidate its clinical efficacy and safety profile in various patient populations. This technical guide serves as a foundational resource for scientists and researchers interested in the continued development and understanding of this compound and related compounds.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Further evidence that the discriminative stimulus properties of this compound are mediated by 5-HT 1A/1B/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of this compound in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the intracerebroventricular administration of this compound and fenfluramine on spontaneous behavior and food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors | Semantic Scholar [semanticscholar.org]
- 8. Discriminative stimulus properties of this compound, a 5-HT1A, 5-HT1B and 5-HT2C agonist: a study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discriminative stimulus properties of this compound, a serotonin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some clinical pharmacological studies with indoramin, with observations on its therapeutic usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antihypertensive therapy with indoramin in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indoramin and hypertension: Clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indoramin as an antihypertensive agent in the treatment of essential hypertension. A multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced swimming test [bio-protocol.org]
- 19. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labcorp.com [labcorp.com]
- 21. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Springer Nature Experiments [experiments.springernature.com]
- 22. maze.conductscience.com [maze.conductscience.com]
An In-depth Technical Guide to the Serotonin Receptor Agonist Indorenate (TR-3369)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational and research purposes only. Indorenate is an investigational compound and is not approved for clinical use.
Executive Summary
This compound (TR-3369), chemically known as methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate, is a tryptamine derivative that functions as a serotonin receptor agonist.[1] Preclinical studies have demonstrated its interaction with multiple serotonin receptor subtypes, primarily 5-HT₁A, 5-HT₁B, and 5-HT₂C.[1] This multi-receptor profile underlies its observed anxiolytic, antihypertensive, and anorectic effects.[1] The primary mechanism of action for its antihypertensive and anxiolytic properties is attributed to its agonist activity at 5-HT₁A receptors.[2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor interaction profile, and relevant experimental methodologies.
Molecular Profile
-
IUPAC Name: methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate[1]
-
Synonyms: TR-3369, 5-methoxytryptamine-beta-methylcarboxylate
-
Chemical Formula: C₁₃H₁₆N₂O₃[1]
-
Molar Mass: 248.282 g/mol [1]
Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects through agonism at multiple serotonin receptors. Its primary targets are the 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors.[1] The activation of these G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades.
-
5-HT₁A Receptor Agonism: The anxiolytic and antihypertensive effects of this compound are predominantly mediated by its agonist activity at 5-HT₁A receptors.[2][3] Like other 5-HT₁A agonists, this compound's activation of this receptor is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization.
-
5-HT₁B and 5-HT₂C Receptor Agonism: Agonism at 5-HT₁B and 5-HT₂C receptors contributes to the anorectic and other behavioral effects of this compound. The 5-HT₂C receptor is coupled to Gq/11 proteins, and its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).
An in silico study suggested that this compound exhibits a higher affinity for 5-HT₁A and 5-HT₂A receptors compared to serotonin itself.[4]
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| 5-HT₁A | e.g., [³H]8-OH-DPAT | e.g., Rat Hippocampus | Data not available |
| 5-HT₁B | e.g., [¹²⁵I]GTI | e.g., Rat Striatum | Data not available |
| 5-HT₂C | e.g., [³H]Mesulergine | e.g., Porcine Choroid Plexus | Data not available |
Kᵢ values represent the inhibition constant, a measure of binding affinity. Lower Kᵢ values indicate higher affinity.
Table 2: Functional Efficacy of this compound
| Receptor Subtype | Assay Type | Cell Line | EC₅₀ (nM) | Eₘₐₓ (%) |
| 5-HT₁A | cAMP Inhibition | e.g., CHO-h5-HT₁A | Data not available | Data not available |
| 5-HT₁B | [³⁵S]GTPγS Binding | e.g., HEK293-h5-HT₁B | Data not available | Data not available |
| 5-HT₂C | IP₁ Accumulation | e.g., HEK293-h5-HT₂C | Data not available | Data not available |
EC₅₀ represents the half-maximal effective concentration, a measure of potency. Eₘₐₓ represents the maximum effect, a measure of efficacy, often relative to a reference agonist.
Signaling Pathways
The interaction of this compound with its target receptors initiates specific intracellular signaling cascades. The diagrams below illustrate the canonical pathways for the 5-HT₁A and 5-HT₂C receptors.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, the following sections describe standard methodologies for key experiments used to characterize serotonin receptor agonists.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Kᵢ) of this compound for 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain regions rich in the target receptor) or cultured cells expressing the recombinant human receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A), and varying concentrations of this compound (competitor).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled, high-affinity ligand for the target receptor.
-
Incubate the plates to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Assay: cAMP Inhibition
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the 5-HT₁A receptor.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human 5-HT₁A receptor.
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to induce adenylyl cyclase activity and increase basal cAMP levels.
-
Incubate for a defined period to allow for changes in intracellular cAMP.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for this compound.
-
Synthesis
Clinical Development
Initial, small-scale clinical trials (Phase IIA) in patients with essential hypertension have suggested that this compound is effective and safe for subchronic administration.[2] In these studies, this compound demonstrated a significant reduction in both systolic and diastolic blood pressure.[2] The antihypertensive effect was observed to be short-lasting, which may be related to its pharmacokinetic profile.[2] No significant tolerance was observed during a 30-day treatment period.[2] Observed side effects were generally mild.[2] A comprehensive search of clinical trial registries did not reveal any publicly registered clinical trials for this compound.
Conclusion
This compound is a multi-target serotonin receptor agonist with demonstrated preclinical efficacy in models of anxiety, hypertension, and appetite suppression. Its primary mechanism of action involves agonism at 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors. While the qualitative aspects of its pharmacology are established, a significant gap exists in the public domain regarding quantitative data on its receptor binding affinities and functional efficacies. Further in-depth in vitro pharmacological studies are warranted to fully elucidate its molecular profile, including potential for biased agonism. The initial clinical findings in hypertension are promising, but larger, controlled clinical trials would be necessary to establish its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Behavioural actions of the serotonergic anxiolytic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New hypoglycemic effects of this compound mediated by the 5-HT1a and 5-HT2a receptors: In vivo and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Indorenate: A Technical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indorenate (5-methoxytryptamine-β-methylcarboxylate) is a potent serotonin receptor agonist with a complex pharmacological profile, exhibiting high affinity for 5-HT1A receptors and additional activity at 5-HT1B and 5-HT2C receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological actions, drawing from preclinical and limited clinical data. The document details its receptor binding profile, mechanism of action, and its demonstrated anxiolytic, antidepressant, and antihypertensive effects. Methodologies for key experimental assessments are outlined, and intracellular signaling pathways are visualized. While this compound shows promise as a multi-target therapeutic agent, further research is required to fully elucidate its pharmacokinetic properties and clinical potential.
Introduction
This compound is a synthetic tryptamine derivative that has been investigated for its potential therapeutic applications in a range of disorders, including anxiety, depression, and hypertension. Its primary mechanism of action is centered on its potent agonism at the serotonin 1A (5-HT1A) receptor. However, its broader interaction with other serotonin receptor subtypes, as well as other neurotransmitter systems, contributes to a multifaceted pharmacological profile. This document aims to provide a detailed technical summary of the pharmacology of this compound to inform further research and development efforts.
Receptor Binding Profile
This compound's interaction with various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. It is a high-affinity agonist at 5-HT1A receptors and also interacts with 5-HT1B and 5-HT2C receptors.[1] Furthermore, studies have revealed modulatory effects on α1-adrenergic and benzodiazepine receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand Displaced | Tissue Source | Method | Finding |
| 5-HT1A | ³H-8-OH-DPAT (2 nM) | Rat Brain Sections | Autoradiography | Complete displacement by 1 µM this compound.[2] |
| α1-Adrenergic | ³H-prazosin (2 nM) | Rat Brain Sections | Autoradiography | Partial displacement (21-32%) by 1 µM this compound in specific brain regions.[2] |
| Benzodiazepine | ³H-flunitrazepam (2 nM) | Rat Brain Sections | Autoradiography | Partial displacement (16-18%) by 1 µM this compound in specific brain regions.[2] |
| 5-HT1B | Not specified | Not specified | Not specified | Described as having affinity.[3] |
| 5-HT2C | Not specified | Not specified | Not specified | Described as having affinity.[1] |
Mechanism of Action & Signaling Pathways
This compound's primary pharmacological effects are mediated through its agonist activity at 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors is known to initiate a cascade of intracellular signaling events.
5-HT1A Receptor Signaling
As a 5-HT1A agonist, this compound is presumed to activate Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a decrease in neuronal firing rate.
Pharmacological Effects
Preclinical and limited clinical studies have demonstrated that this compound possesses anxiolytic, antidepressant, and antihypertensive properties.
Anxiolytic Effects
This compound has shown anxiolytic-like effects in animal models.[4] These effects are primarily attributed to its agonist activity at 5-HT1A receptors, a well-established target for anxiolytic drugs.
Antidepressant Effects
In the rat forced swimming test, a common preclinical model for assessing antidepressant potential, this compound demonstrated a reduction in immobility time, which is indicative of an antidepressant-like effect.[3] This effect was antagonized by the 5-HT1A receptor antagonist WAY 100635, confirming the involvement of this receptor.[3]
Table 2: Antidepressant-like Effects of this compound in the Forced Swim Test
| Species | Model | Dose of this compound | Effect | Antagonist |
| Rat | Forced Swim Test | 10 mg/kg | Reduced immobility | WAY 100635 (0.5 and 1.0 mg/kg) reversed the effect.[3] |
Antihypertensive Effects
This compound has been shown to have antihypertensive properties.[5][6] This effect is thought to be mediated by the activation of central 5-HT1A receptors, which leads to a decrease in sympathetic outflow. A clinical study in patients with essential hypertension showed that this compound produced a significant reduction in both systolic and diastolic blood pressure.[6]
Table 3: Antihypertensive Effects of this compound in Humans
| Population | Study Design | Dose of this compound | Effect on Blood Pressure |
| Patients with Essential Hypertension | Clinical Trial | 2 mg and 4 mg | Significant reduction in systolic and diastolic blood pressure.[6] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species are not extensively reported in the available literature. One study noted that the antihypertensive effect of this compound is short-lasting, suggesting a short half-life.[6] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of this compound.
Receptor Binding Assay (Autoradiography)
-
Objective: To determine the binding of this compound to specific receptors in brain tissue.
-
Method:
-
Coronal sections of rat brain are prepared and mounted on slides.
-
Sections are incubated with a specific radioligand (e.g., ³H-8-OH-DPAT for 5-HT1A, ³H-prazosin for α1-adrenergic, ³H-flunitrazepam for benzodiazepine receptors) at a fixed concentration.
-
A parallel set of sections is co-incubated with the radioligand and a competing concentration of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
After incubation, sections are washed, dried, and apposed to film for autoradiography.
-
The density of radioligand binding is quantified using image analysis software.
-
Forced Swim Test (FST)
-
Objective: To assess the antidepressant-like activity of this compound.
-
Method:
-
Rats are individually placed in a cylinder filled with water from which they cannot escape.
-
A pre-test session of 15 minutes is typically conducted 24 hours before the test session.
-
On the test day, animals are administered this compound or vehicle at a specified time before being placed in the water for a 5-minute session.
-
The duration of immobility (floating without struggling) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Conclusion
This compound is a potent 5-HT1A receptor agonist with a complex pharmacological profile that includes interactions with other serotonin receptor subtypes and other neurotransmitter systems. Preclinical and early clinical data support its potential as an anxiolytic, antidepressant, and antihypertensive agent. However, a significant lack of quantitative data on its receptor binding affinities and a comprehensive pharmacokinetic profile limits a full understanding of its therapeutic potential. Further in-depth studies are warranted to elucidate these aspects and to explore the full clinical utility of this multi-target compound.
References
- 1. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunocytochemical evidence for co-expression of Type III IP3 receptor with signaling components of bitter taste transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Profile of Indorenate: A Technical Guide for Researchers
Introduction to Indorenate
This compound (5-methoxytryptamine, β-methyl carboxylate hydrochloride) is a serotonin analog that has demonstrated a range of pharmacological effects in preclinical studies. Structurally related to the neurotransmitter serotonin, this compound exhibits affinity for multiple serotonin receptor subtypes, primarily acting as an agonist at 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. This interaction with the serotonergic system underlies its diverse in vivo activities, which include antidepressant-like, anxiolytic, hypoglycemic, and motor function-improving properties. This technical guide provides an in-depth overview of the core in vivo effects of this compound, detailing the experimental protocols used to elucidate these activities, summarizing the quantitative findings, and illustrating the associated signaling pathways.
Antidepressant-Like Effects
This compound has been shown to produce antidepressant-like effects in rodent models, primarily assessed using the Forced Swim Test (FST). This effect is predominantly mediated by its agonist activity at the 5-HT1A receptor.
Experimental Protocol: Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral model to screen for potential antidepressant drugs.[1][2] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and decrease the total time spent immobile.
Apparatus:
-
A transparent plastic cylinder (typically 40-50 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom or escaping.
Procedure:
-
Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute adaptation period. This session is to induce a state of "behavioral despair" and increase the sensitivity of the test to antidepressant effects on the following day.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the swim cylinder for a 5-minute test session. The session is typically video-recorded for later analysis.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at specified times before the test session.
-
Behavioral Scoring: The duration of immobility (the period during which the animal makes only the minimal movements necessary to keep its head above water) is the primary measure. Other behaviors, such as swimming and climbing, may also be quantified.
Quantitative Data: Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Primary Outcome | Result |
| Vehicle | - | Immobility Time (s) | Baseline |
| This compound | 10 | Immobility Time (s) | Significant reduction compared to vehicle[3] |
| This compound + WAY 100635 (5-HT1A antagonist) | 10 + 0.5-1.0 | Immobility Time (s) | Antagonism of this compound's effect[3] |
| This compound + Pindolol (β-adrenergic/5-HT1A/1B antagonist) | 10 + 2.5-5.0 | Immobility Time (s) | Antagonism of this compound's effect[3] |
Experimental Workflow: Forced Swim Test
References
Indorenate: A Technical Whitepaper on Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indorenate (5-methoxytryptamine, β-methylcarboxylate hydrochloride) is a tryptamine derivative that has been investigated for its potential therapeutic applications, primarily focusing on its interaction with the serotonergic system. Preclinical research has identified this compound as an agonist at multiple serotonin (5-HT) receptor subtypes, leading to a range of pharmacological effects, including anxiolytic, antihypertensive, anorectic, and antidepressant-like activities. This technical guide provides a comprehensive overview of the core preclinical research on this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Core Data Summary
Receptor Binding Affinity
| Receptor Subtype | Reported Affinity | Ki (nM) | Reference |
| 5-HT1A | Agonist | Data Not Available | [1][2] |
| 5-HT1B | Agonist | Data Not Available | [1][2] |
| 5-HT2C | Agonist | Data Not Available | [2] |
In Vivo Pharmacological Effects in Rodent Models
This compound has demonstrated a variety of dose-dependent pharmacological effects in preclinical rat models.
| Pharmacological Effect | Animal Model | Effective Dose (mg/kg, i.p.) | Outcome | Reference |
| Antidepressant-like | Forced Swimming Test (Rat) | 2.5 - 10 | Reduced immobility time | [3] |
| Anxiolytic | Burying Behavior Test (Rat) | 5 | Reduced burying behavior | |
| Anorectic | Food Intake Measurement (Rat) | Not Specified | Reduced food intake | [1] |
| Antihypertensive | Spontaneously Hypertensive Rat | Not Specified | Reduction in blood pressure | [1] |
| Effects on Sexual Behavior | Male Rat | 10 | Reduction in intromissions preceding ejaculation | [4] |
| Motor Impairment | Treadmill Test (Rat) | 31.6 | Impaired motor coordination | [4] |
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound, such as Cmax, Tmax, plasma half-life, and oral bioavailability in rats, have not been reported in the available literature.
Experimental Protocols
Forced Swimming Test (FST)
The Forced Swimming Test is a behavioral model used to assess antidepressant-like activity.
-
Apparatus: A cylindrical container (40 cm high x 18 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Rats are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the main test.
-
On the test day, animals are administered this compound (2.5, 5, or 10 mg/kg, i.p.) or vehicle.
-
Following a pre-treatment period, rats are placed in the cylinder for a 5-minute test session.
-
The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.
-
-
Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect.[3]
Conditioned Taste Aversion (CTA)
The Conditioned Taste Aversion paradigm is utilized to evaluate the discriminative stimulus properties of a compound.
-
Procedure:
-
Water-deprived rats are trained to associate the taste of a novel solution (e.g., saccharin) with the effects of this compound.
-
On conditioning days, rats receive an intraperitoneal injection of this compound (10 mg/kg) prior to being presented with the saccharin solution, which is then followed by an injection of lithium chloride (LiCl) to induce malaise.
-
On alternate days, rats receive a saline injection followed by access to the saccharin solution without subsequent LiCl administration.
-
After training, generalization tests are conducted by administering different doses of this compound or other serotonergic agents before offering a choice between the saccharin solution and water.
-
-
Endpoint: The preference for the saccharin solution is measured. A dose-dependent decrease in saccharin preference indicates that the animal perceives the stimulus properties of the test compound as similar to this compound.[2]
Visualizations
Signaling Pathway
Caption: this compound acts as an agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors.
Experimental Workflow: Forced Swimming Test
Caption: Workflow for the Forced Swimming Test to assess antidepressant-like effects.
Logical Relationship: Receptor Activation to Behavioral Outcome
Caption: this compound's anxiolytic effect is mediated by 5-HT1A receptor activation.
Conclusion
Preclinical studies have established this compound as a compound with significant activity at multiple serotonin receptors, leading to a variety of potentially therapeutic pharmacological effects. The data from rodent models suggest its potential as an anxiolytic, antihypertensive, anorectic, and antidepressant agent. However, a notable gap exists in the publicly available literature regarding specific quantitative data on receptor binding affinities and a comprehensive preclinical pharmacokinetic profile. Further research to elucidate these parameters would be crucial for a more complete understanding of this compound's pharmacological profile and to guide any future drug development efforts.
References
- 1. Effects of the intracerebroventricular administration of this compound and fenfluramine on spontaneous behavior and food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural actions of the serotonergic anxiolytic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Characterization of Indorenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indorenate, also known as TR-3369, is a tryptamine derivative with significant pharmacological interest due to its activity as a serotonin receptor agonist. It primarily targets the 5-HT₁ₐ, 5-HT₁₈, and 5-HT₂꜀ receptors, exhibiting anxiolytic, antihypertensive, and anorectic effects.[1] These properties make this compound a valuable tool for research into the physiological roles of these serotonin receptor subtypes and a potential lead compound in drug development programs. This document provides a detailed, though proposed, protocol for the synthesis of this compound, summarizes its receptor binding affinity, and outlines key experimental protocols for its characterization.
Proposed Synthesis of this compound
While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, a plausible synthetic route can be devised based on established methods for the synthesis of tryptamine derivatives and information from related patents. The proposed synthesis starts from the commercially available 5-methoxyindole-3-acetonitrile.
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
5-Methoxyindole-3-acetonitrile
-
Sodium hydride (NaH)
-
Diethyl oxalate ((COOEt)₂)
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) or other suitable catalyst
-
Acetic anhydride (Ac₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Methanol (MeOH)
-
Anhydrous solvents (e.g., THF, Ethanol)
-
Standard laboratory glassware and purification equipment (chromatography column, etc.)
Procedure:
-
Step 1: Synthesis of Ethyl 2-cyano-2-(1-ethoxycarbonyl-5-methoxy-1H-indol-3-yl)acetate.
-
To a solution of 5-methoxyindole-3-acetonitrile in anhydrous THF, add sodium hydride portion-wise at 0°C under an inert atmosphere.
-
After the evolution of hydrogen ceases, add diethyl oxalate dropwise and allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Step 2: Synthesis of Ethyl 3-acetylamino-2-(1-ethoxycarbonyl-5-methoxy-1H-indol-3-yl)propanoate.
-
Dissolve the product from Step 1 in a suitable solvent such as acetic anhydride.
-
Add a hydrogenation catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under pressure until the uptake of hydrogen ceases.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Step 3: Synthesis of 3-Amino-2-(5-methoxy-1H-indol-3-yl)propionic acid.
-
Hydrolyze the product from Step 2 with an aqueous solution of sodium hydroxide by heating under reflux.
-
After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Step 4: Synthesis of this compound (Methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate).
-
Suspend the amino acid from Step 3 in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or by bubbling HCl gas).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize with a base (e.g., NaHCO₃), and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
-
Data Presentation
Receptor Binding Affinity of this compound
| Receptor | Affinity (Kᵢ, nM) |
| 5-HT₁ₐ | High |
| 5-HT₁₈ | Moderate |
| 5-HT₂꜀ | Moderate |
Note: Specific quantitative Kᵢ values for this compound are not consistently reported across publicly available literature. The table reflects the qualitative description of its affinity.
Signaling Pathways
This compound exerts its effects by activating 5-HT₁ₐ, 5-HT₁₈, and 5-HT₂꜀ receptors, each coupled to distinct intracellular signaling cascades.
5-HT₁ₐ Receptor Signaling Pathway
Caption: 5-HT₁ₐ receptor signaling cascade.
5-HT₁₈ Receptor Signaling Pathway
References
Application Notes and Protocols for Indorenate in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Signaling Pathways
Below are simplified diagrams of the primary signaling pathways associated with the serotonin receptors targeted by Indorenate.
References
- 1. researchgate.net [researchgate.net]
- 2. Discriminative stimulus properties of this compound in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound improves motor function in rats with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Indorenate Administration in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction to Indorenate
This compound (5-methoxytryptamine, β-methyl carboxylate hydrochloride) is a serotonin analog recognized for its high affinity for 5-HT1A and 5-HT1B receptors.[1] Initially investigated for its antihypertensive properties, its activity as a 5-HT1A receptor agonist has led to its exploration in neuroscience for a variety of potential therapeutic applications.[1][2][3][4] Research has demonstrated its anxiolytic-like, antidepressant-like, and motor function-improving effects in animal models.[1][3][5] These application notes provide a summary of its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its administration and evaluation in a research setting.
Mechanism of Action
This compound's primary mechanism of action in the central nervous system is the stimulation of serotonin 5-HT1A receptors.[1][3] Studies have confirmed that its antidepressant-like effects are mediated specifically through this receptor subtype.[1] When antagonists for the 5-HT1A receptor (e.g., WAY 100635) are co-administered with this compound, its behavioral effects are blocked.[1] Conversely, antagonists for 5-HT1B and 5-HT2 receptors do not prevent these particular actions, highlighting the specificity of the 5-HT1A-mediated pathway for its antidepressant-like activity.[1] In addition to its central effects, this compound also interacts with 5-HT2A receptors, which mediates its hypoglycemic effects.[6]
The diagram below illustrates the proposed signaling pathway for this compound's antidepressant-like effects.
Applications in Neuroscience Research
This compound has been utilized in various preclinical models to investigate its therapeutic potential:
-
Anxiolytic and Antidepressant Models: It demonstrates anxiolytic and antidepressant-like properties.[1][5] A common paradigm for evaluating its antidepressant potential is the Forced Swimming Test (FST), where it reduces immobility time in rats.[1][7]
-
Motor Function Recovery: In models of chronic spinal cord injury in rats, treatment with this compound has been shown to significantly improve locomotor performance as measured by the Basso, Beattie, and Bresnahan (BBB) rating scale.[3]
-
Behavioral Pharmacology: At higher doses, this compound can induce behaviors characteristic of the serotonin syndrome, such as flat body posture and forepaw treading.[5] It also has dose-dependent effects on male rat sexual behavior, being facilitatory at lower doses and inhibitory at higher doses.[5]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from preclinical studies involving this compound administration.
Table 1: Effective Doses of this compound in Rodent Models
| Application | Animal Model | Route | Effective Dose(s) | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| Antidepressant-like | Wistar Rat | N/A | 10 mg/kg | Reduced immobility in Forced Swimming Test. | [1] |
| Motor Function | Long-Evans Rat | IP | Daily, incremented doses | Improved motor performance post-spinal cord injury. | [3] |
| Sexual Behavior (Facilitation) | Rat | N/A | 10 mg/kg | Reduced number of intromissions before ejaculation. | [5] |
| Sexual Behavior (Inhibition) | Rat | N/A | 17.8 mg/kg | Complete inhibition of sexual behavior. | [5] |
| Serotonin Syndrome | Rat | N/A | 31.6 mg/kg | Induced flat body posture, forepaw treading. | [5] |
| Motor Impairment | Rat | N/A | 31.6 mg/kg | Impaired motor coordination on a treadmill. | [5] |
| Embryotoxicity | Mouse | Gastric Intubation | 40 and 80 mg/kg/day | Increased resorptions and lower pup weight. |[4] |
Table 2: Pharmacological Antagonism of this compound's Effects
| This compound Dose & Effect | Antagonist | Antagonist Dose(s) | Animal Model | Result | Citation(s) |
|---|---|---|---|---|---|
| 10 mg/kg (Antidepressant-like) | WAY 100635 (5-HT1A) | 0.5 and 1.0 mg/kg | Rat | Antagonized the effect of this compound. | [1] |
| 10 mg/kg (Antidepressant-like) | Pindolol (5-HT1A/1B) | 2.5 and 5.0 mg/kg | Rat | Antagonized the effect of this compound. | [1] |
| 10 mg/kg (Antidepressant-like) | GR 55562 (5-HT1B) | 0.75, 1.5, 3.0 mg/kg | Rat | No change in the effect of this compound. | [1] |
| 10 mg/kg (Antidepressant-like) | Ketanserin (5-HT2) | 1.0, 2.0, 4.0 mg/kg | Rat | No change in the effect of this compound. | [1] |
| N/A (Hypoglycemic) | Pelanserin (5-HT2A) | N/A | Normal Rat | Inhibited the hypoglycemic effect. | [6] |
| N/A (Hypoglycemic) | WAY-100635 (5-HT1A) | N/A | Normal Rat | Inhibited the hypoglycemic effect. |[6] |
Experimental Protocols
Protocol 1: Assessment of Antidepressant-Like Activity using the Forced Swimming Test (FST)
This protocol is adapted from studies evaluating the antidepressant-like effects of this compound in rats.[1]
Objective: To determine if this compound reduces immobility time in the FST, an indicator of antidepressant-like efficacy.
Materials:
-
This compound
-
Vehicle (e.g., saline solution)
-
Cylindrical water tank (40-50 cm height, 20 cm diameter)
-
Water at 23-25°C
-
Stopwatch and video recording system
-
Male Wistar rats (200-250g)
Workflow:
Procedure:
-
Habituation (Day 1): Place each rat individually into the water tank filled to a depth of 30 cm for a 15-minute pre-swim session. This is to ensure that on the test day, immobility is not related to novelty. Remove and dry the animals before returning them to their home cages.
-
Drug Administration (Day 2): 24 hours after the habituation session, administer this compound (e.g., 2.5, 5.0, or 10 mg/kg) or vehicle solution via the desired route (e.g., intraperitoneal injection).[1][3]
-
Testing (Day 2): 30 minutes after injection, place the rats back into the swimming tank for a 5-minute test session.
-
Data Recording: Record the entire 5-minute session using a video camera for later analysis.
-
Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility times between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is considered an antidepressant-like effect.[1]
Protocol 2: General Guidelines for this compound Administration in Rodents
These are general guidelines for preparing and administering this compound to rats and mice for neuroscience research.
Objective: To provide a standardized procedure for the safe and effective administration of this compound.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer and/or sonicator
-
pH meter and adjustment solutions (if necessary)
-
Syringes and appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)[8]
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Dissolve this compound hydrochloride in sterile saline. The final volume should be suitable for the intended administration route (see Table 3). For example, for intraperitoneal (IP) injections in rats, a volume of 1-2 ml/kg is common.[9]
-
Use a vortex mixer or sonicator to ensure the compound is fully dissolved.
-
If necessary, check the pH of the solution and adjust to a physiological range (pH 4.5-8.0) to minimize irritation.[9]
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
-
Animal Handling and Dosing:
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the animal using an appropriate technique for the chosen administration route.
-
Intraperitoneal (IP) Injection: Administer the injection into a lower abdominal quadrant, taking care to aspirate before injecting to avoid puncturing the bladder or intestines.[10] For repeated dosing, alternate injection sides.[10]
-
Oral Gavage (PO): Use a proper gavage needle to administer the solution directly into the stomach. Ensure personnel are well-trained in this technique to prevent injury.
-
Subcutaneous (SC): Inject the solution into the loose skin over the back or flank.
-
Intravenous (IV): Typically administered into the lateral tail vein in rodents.[10] This route provides the most rapid onset of action.
-
-
Post-Administration Monitoring:
-
Observe the animals for any adverse reactions immediately following administration and at regular intervals thereafter.
-
Monitor for behavioral changes relevant to the experimental paradigm (e.g., signs of serotonin syndrome at high doses).[5]
-
Ensure animals have free access to food and water.
-
Table 3: Recommended Maximum Administration Volumes for Rodents
| Route | Mouse (ml/kg) | Rat (ml/kg) | Citation(s) |
|---|---|---|---|
| Oral (PO) | 10 | 10 | [9] |
| Intravenous (IV) bolus | 5 | 5 | [9] |
| Intraperitoneal (IP) | 10-20 | 5-10 | [9] |
| Subcutaneous (SC) | 5-10 | 5-10 |[9] |
Note: These are general maximums; ideal volumes are often lower. Always consult institutional IACUC guidelines.[9][10]
The diagram below illustrates the decision-making process for selecting an administration route.
References
- 1. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constriction of porcine arteriovenous anastomoses by this compound is unrelated to 5-HT1A, 5-HT1B, 5-HT1C or 5-HT1D receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves motor function in rats with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the teratological potential of the new antihypertensive 5-methoxytryptamine, beta-methylcarboxylate hydrochloride (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural actions of the serotonergic anxiolytic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New hypoglycemic effects of this compound mediated by the 5-HT1a and 5-HT2a receptors: In vivo and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of depression and neuroplasticity: assessing drug action in relation to behavior and neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Cell-Based Assays to Determine Indorenate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indorenate is a synthetic compound recognized for its agonist activity at serotonin receptors, specifically demonstrating affinity for the 5-HT1A, 5-HT1B, and 5-HT2C subtypes. These receptors are implicated in a wide range of physiological and pathological processes, making this compound a compound of interest for therapeutic development. This document provides detailed application notes and protocols for a suite of cell-based assays designed to characterize the functional activity of this compound at these receptors. The described assays—cAMP inhibition, intracellular calcium mobilization, and ERK phosphorylation—are fundamental tools for quantifying the potency and efficacy of this compound and similar compounds, providing critical data for drug development and structure-activity relationship (SAR) studies.
Signaling Pathways of this compound's Target Receptors
This compound's activity is primarily mediated through G protein-coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.
-
5-HT1A Receptor Signaling: The 5-HT1A receptor canonically couples to the inhibitory G protein, Gαi. Activation of this pathway by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
-
5-HT2A and 5-HT2C Receptor Signaling: The 5-HT2A and 5-HT2C receptors are coupled to the Gαq protein. Agonist binding to these receptors activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[2][3]
-
ERK Phosphorylation as a Downstream Readout: The extracellular signal-regulated kinase (ERK) pathway is a downstream signaling cascade that can be activated by both Gαi and Gαq-coupled receptors. Therefore, measuring the phosphorylation of ERK can serve as an integrated readout of receptor activation.
Below are Graphviz diagrams illustrating these key signaling pathways.
Figure 1: Signaling pathways of 5-HT1A and 5-HT2A/2C receptors.
Data Presentation
Disclaimer: Extensive literature searches did not yield specific EC50 or IC50 values for this compound in the cell-based functional assays described below. The following tables are provided as templates for researchers to populate with their experimentally determined data. For illustrative purposes, example data for other well-characterized serotonin receptor agonists are included in italics.
Table 1: cAMP Inhibition Assay Data
| Compound | Target Receptor | Cell Line | Assay Type | Potency (EC50/IC50) | Efficacy (% Inhibition) |
| This compound | 5-HT1A | CHO-K1 h5-HT1A | cAMP Inhibition | Data to be determined | Data to be determined |
| 8-OH-DPAT (Example) | 5-HT1A | CHO-K1 h5-HT1A | cAMP Inhibition | ~1-10 nM | ~80-100% |
| Serotonin (Example) | 5-HT1A | CHO-K1 h5-HT1A | cAMP Inhibition | ~5-20 nM | 100% |
Table 2: Intracellular Calcium Mobilization Assay Data
| Compound | Target Receptor | Cell Line | Assay Type | Potency (EC50) | Efficacy (% of Max Response) |
| This compound | 5-HT2A | HEK293 h5-HT2A | Calcium Flux | Data to be determined | Data to be determined |
| This compound | 5-HT2C | HEK293 h5-HT2C | Calcium Flux | Data to be determined | Data to be determined |
| α-methyl-5-HT (Example) | 5-HT2A | CHO-K1 h5-HT2A | Calcium Flux | 79 nM | 100% |
| Serotonin (Example) | 5-HT2C | HEK293 h5-HT2C | Calcium Flux | ~1-10 nM | 100% |
Table 3: ERK Phosphorylation Assay Data
| Compound | Target Receptor | Cell Line | Assay Type | Potency (EC50) | Efficacy (% of Max Response) |
| This compound | 5-HT1A | CHO-K1 h5-HT1A | pERK ELISA | Data to be determined | Data to be determined |
| This compound | 5-HT2A/2C | HEK293 h5-HT2A/2C | pERK ELISA | Data to be determined | Data to be determined |
| Serotonin (Example) | 5-HT1A | CHO-K1 h5-HT1A | pERK ELISA | ~10-50 nM | 100% |
Experimental Protocols
Forskolin-Stimulated cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit the production of cAMP stimulated by forskolin, a direct activator of adenylyl cyclase, in cells expressing the 5-HT1A receptor.
Figure 2: Workflow for the cAMP Inhibition Assay.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Stock solution in DMSO, serially diluted in assay buffer.
-
Forskolin: Stock solution in DMSO.
-
3-isobutyl-1-methylxanthine (IBMX): Stock solution in DMSO (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP Detection Kit: A commercial kit based on principles such as HTRF, AlphaScreen, or ELISA.
-
Microplates: White, opaque 96- or 384-well plates suitable for the chosen detection method.
-
Plate Reader: Capable of detecting the signal generated by the cAMP kit.
Protocol:
-
Cell Plating: The day before the assay, harvest cells and resuspend them in fresh culture medium. Seed the cells into a 96- or 384-well white, opaque microplate at a predetermined optimal density. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: On the day of the assay, aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM). Add serial dilutions of this compound to the appropriate wells. Include wells with vehicle control (DMSO).
-
Forskolin Stimulation: Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (the EC80 is often used). Add the forskolin solution to all wells except for the negative control wells. Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[4]
-
cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis buffer and detection reagents to each well.[4]
-
Data Analysis: The data for the inhibition of forskolin-stimulated cAMP production should be expressed as a percentage of the forskolin-stimulated response. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon activation of Gαq-coupled 5-HT2A and 5-HT2C receptors by this compound.
Figure 3: Workflow for the Intracellular Calcium Mobilization Assay.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Cell Culture Medium: As described for the cAMP assay.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4, and 2.5 mM probenecid (to prevent dye leakage).
-
This compound: Stock solution in DMSO, serially diluted in assay buffer.
-
Calcium-Sensitive Dye: Fluo-4 AM, Fura-2 AM, or similar, with Pluronic F-127 to aid in dispersion.
-
Microplates: Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence Plate Reader: Equipped with injectors and capable of kinetic reading (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Cell Washing: After incubation, gently wash the cells with assay buffer to remove any extracellular dye.
-
Assay Performance: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a short period. The instrument's injectors then add the serial dilutions of this compound to the wells, and the fluorescence is continuously monitored for a period to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released. The peak fluorescence response for each concentration of this compound is determined. Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event following the activation of 5-HT receptors by this compound. A cell-based ELISA is a common format for this assay.
Figure 4: Workflow for the ERK Phosphorylation Assay (Cell-Based ELISA).
Materials:
-
Cell Line: Appropriate cell line (e.g., CHO-K1 or HEK293) expressing the 5-HT receptor of interest.
-
Cell Culture Medium: As previously described.
-
Serum-Free Medium: For starvation step.
-
This compound: Stock solution in DMSO, serially diluted in serum-free medium.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: PBS with 0.1% Triton X-100.
-
Blocking Buffer: PBS with 1% BSA and 0.1% Tween-20.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 and mouse anti-total-ERK1/2.
-
Secondary Antibodies: Fluorescently labeled anti-rabbit and anti-mouse antibodies (e.g., with different fluorophores for multiplexing).
-
Microplates: 96-well cell culture plates.
-
Imaging System or Plate Reader: Capable of detecting the fluorescent signal.
Protocol:
-
Cell Plating and Starvation: Seed cells in a 96-well plate and allow them to adhere overnight. The next day, replace the growth medium with serum-free medium and incubate for several hours (e.g., 4-24 hours) to reduce basal levels of ERK phosphorylation.
-
Compound Treatment: Treat the serum-starved cells with serial dilutions of this compound for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
-
Fixation and Permeabilization: After treatment, remove the medium and fix the cells with the fixation solution. Then, permeabilize the cells with the permeabilization buffer.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with blocking buffer. Then, incubate the cells with a mixture of the primary antibodies against phospho-ERK and total-ERK. After washing, incubate with the appropriate fluorescently labeled secondary antibodies.
-
Signal Detection: After a final wash, measure the fluorescence intensity for both phospho-ERK and total-ERK using a suitable plate reader or imaging system.
-
Data Analysis: Normalize the phospho-ERK signal to the total-ERK signal for each well to account for variations in cell number. Plot the normalized phospho-ERK signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for the in-depth characterization of this compound's functional activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors. By employing these standardized protocols, researchers can obtain reliable and reproducible quantitative data on the potency and efficacy of this compound, which is essential for advancing its development as a potential therapeutic agent. The provided templates for data presentation will aid in the systematic organization and comparison of experimental findings.
References
- 1. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring the Effects of Indorenate on Serotonin Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indorenate, a compound recognized for its serotonergic activity, has shown potential as an anxiolytic and antidepressant agent. Its mechanism of action is primarily attributed to its interaction with serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[1][2] This document provides detailed application notes and protocols for characterizing the binding and functional effects of this compound on various serotonin receptors. The provided methodologies are essential for researchers in pharmacology, neuroscience, and drug development seeking to elucidate the detailed pharmacological profile of this compound and similar compounds.
Data Presentation: this compound's Interaction with Serotonin Receptors
Table 1: Radioligand Binding Affinity of this compound at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) |
| 5-HT₁A | [³H]-8-OH-DPAT | This compound | Data to be determined |
| 5-HT₁B | [¹²⁵I]-GTI | This compound | Data to be determined |
| 5-HT₂A | [³H]-Ketanserin | This compound | Data to be determined |
| 5-HT₂C | [³H]-Mesulergine | This compound | Data to be determined |
Table 2: Functional Potency of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | Parameter | This compound EC₅₀/IC₅₀ (nM) |
| 5-HT₁A | cAMP Inhibition | IC₅₀ | Data to be determined |
| 5-HT₁A | GTPγS Binding | EC₅₀ | Data to be determined |
| 5-HT₂A | IP₁ Accumulation | EC₅₀ | Data to be determined |
| 5-HT₂C | IP₁ Accumulation | EC₅₀ | Data to be determined |
Serotonin Receptor Signaling Pathways
This compound's effects are mediated through its interaction with specific G-protein coupled serotonin receptors. Understanding the downstream signaling cascades is crucial for interpreting functional assay data.
-
5-HT₁A Receptor Signaling: The 5-HT₁A receptor couples to inhibitory G-proteins (Gαi/o). Agonist binding, such as with this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Diagram 1: 5-HT1A Receptor Signaling Pathway.
-
5-HT₂A/2C Receptor Signaling: These receptors couple to Gq/11 proteins. Activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the binding affinity and functional activity of this compound at serotonin receptors.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT₁A receptor.
Diagram 2: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT₁A receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
This compound
-
Non-specific ligand: 10 µM Serotonin or 10 µM 8-OH-DPAT
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM non-specific ligand (for non-specific binding) or this compound at various concentrations.
-
50 µL of [³H]-8-OH-DPAT (final concentration ~0.5 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity via the Gαi-coupled 5-HT₁A receptor.
Diagram 3: cAMP Functional Assay Workflow.
Materials:
-
A cell line stably expressing the human 5-HT₁A receptor (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF®, ELISA, or other fluorescence/luminescence-based kits)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of Forskolin.
-
Assay:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 50 µL of this compound dilutions (or vehicle for control) and 25 µL of a PDE inhibitor to the appropriate wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add 25 µL of Forskolin (final concentration typically 1-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the percentage of inhibition of Forskolin-stimulated cAMP production against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT₁A receptor upon agonist binding.
Diagram 4: GTPγS Binding Assay Workflow.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT₁A receptor
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Assay Buffer to a final concentration of 5-10 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of this compound at various concentrations (or buffer for basal binding).
-
50 µL of GDP (final concentration 10 µM).
-
50 µL of the membrane suspension.
-
50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding at each this compound concentration.
-
Plot the percentage of stimulation of [³⁵S]GTPγS binding against the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal stimulation).
-
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the in vitro characterization of this compound's effects on serotonin receptors. By employing these standardized assays, researchers can generate robust and reproducible data to elucidate the binding affinity and functional profile of this and other novel serotonergic compounds, thereby contributing to the development of new therapeutics for a range of neurological and psychiatric disorders.
References
- 1. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioural actions of the serotonergic anxiolytic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further evidence that the discriminative stimulus properties of this compound are mediated by 5-HT 1A/1B/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of this compound in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus properties of this compound, a 5-HT1A, 5-HT1B and 5-HT2C agonist: a study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metabolic Syndrome with Indorenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indorenate, a serotonin analogue, has emerged as a compound of interest for investigating the complex mechanisms underlying metabolic syndrome. Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Preclinical evidence suggests that this compound exerts a hypoglycemic effect, positioning it as a valuable pharmacological tool for dissecting the serotonergic pathways involved in glucose homeostasis and potentially other aspects of metabolic dysregulation.[1][2] This document provides an overview of the available data on this compound, its mechanism of action, and protocols for its use in relevant experimental models of metabolic syndrome.
Disclaimer: The quantitative data from key in vivo studies on this compound are not publicly available in their entirety. The following sections are based on qualitative findings from published abstracts and provide generalized protocols as a guide for researchers.
Mechanism of Action
This compound's metabolic effects are primarily mediated through its interaction with serotonin receptors. Specifically, its hypoglycemic action involves the activation of the 5-HT1a and 5-HT2a receptors.[1][2] In silico studies have shown that this compound has a high affinity for both of these receptor subtypes.[1] The activation of these receptors by this compound leads to a reduction in blood glucose levels and an increase in insulin secretion in diabetic animal models.[1][2] The antihypertensive properties of this compound have also been noted, although the precise quantitative effects in models of metabolic syndrome are not well-documented in available literature.[3]
Data Presentation
Due to the limited availability of specific quantitative data from in vivo studies, a comprehensive data table cannot be provided at this time. The key findings from the primary research are summarized below:
-
Hypoglycemic Effect: Oral administration of 10 mg/kg this compound suppressed hyperglycemia in Wistar rats during an oral glucose tolerance test.
-
Insulin Secretion: this compound increased insulin levels in diabetic rats.[1][2]
-
Euglycemic Clamp: In a euglycemic clamp setting, this compound administration led to a decreased need for exogenous glucose infusion to maintain euglycemia, indicating improved insulin sensitivity.[1][2]
-
Receptor Involvement: The hypoglycemic effects of this compound were inhibited by the co-administration of pelanserin (a 5-HT2a antagonist) and WAY-100635 (a 5-HT1a antagonist).[1][2]
Experimental Protocols
The following are detailed, generalized protocols for key experiments to study the effects of this compound on metabolic syndrome in a rodent model. These should be adapted based on specific institutional guidelines and experimental design.
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Rats
Objective: To assess the effect of this compound on glucose tolerance.
Materials:
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 40% w/v in water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Animal Model: Use male Wistar rats (or another appropriate model of metabolic syndrome) and acclimate them to the housing conditions for at least one week.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Record the body weight of each rat. Take a baseline blood sample (Time 0) from the tail vein and measure the blood glucose concentration.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally via gavage.
-
Glucose Challenge: After a set time following drug administration (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for glucose for each rat to quantify the overall glucose excursion.
Protocol 2: Hyperinsulinemic-Euglycemic Clamp in Rats
Objective: To evaluate the effect of this compound on insulin sensitivity.
Materials:
-
This compound
-
Vehicle
-
Humulin R (or other regular human insulin)
-
Dextrose solution (e.g., 20% w/v)
-
Heparinized saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for catheterization
-
Infusion pumps
-
Blood collection supplies
-
Glucometer
Procedure:
-
Surgical Preparation: Several days prior to the clamp study, surgically implant catheters in the carotid artery (for blood sampling) and jugular vein (for infusions) of the rats. Allow the animals to recover fully.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before the clamp.
-
Experimental Setup: On the day of the experiment, connect the venous catheter to two infusion pumps, one for insulin and one for dextrose. Connect the arterial catheter to a sampling line.
-
Basal Period: Start a continuous infusion of saline and collect a blood sample to determine basal glucose and insulin levels.
-
Clamp Initiation: Begin a continuous infusion of insulin at a constant rate (e.g., 10 mU/kg/min).
-
Euglycemia Maintenance: Monitor blood glucose every 5-10 minutes. Adjust the infusion rate of the dextrose solution as needed to maintain the blood glucose concentration at the basal level (euglycemia).
-
This compound Administration: Once a steady-state glucose infusion rate (GIR) is achieved for a period of at least 30 minutes, administer a bolus of this compound or vehicle through the venous catheter.
-
Post-Treatment Monitoring: Continue to monitor blood glucose and adjust the dextrose infusion rate to maintain euglycemia for a defined period (e.g., 60-90 minutes) after this compound administration.
-
Data Analysis: The primary outcome is the GIR required to maintain euglycemia. An increase in the GIR after this compound administration indicates improved insulin sensitivity.
Visualizations
Caption: Signaling pathway of this compound in glucose metabolism.
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
References
- 1. researchgate.net [researchgate.net]
- 2. New hypoglycemic effects of this compound mediated by the 5-HT1a and 5-HT2a receptors: In vivo and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus properties of this compound, a 5-HT1A, 5-HT1B and 5-HT2C agonist: a study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indorenate in Spinal cord Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Indorenate exerts its therapeutic effects primarily through the activation of serotonin 1A (5-HT1A) receptors. In the context of spinal cord injury, this activation is believed to promote functional recovery through several mechanisms:
-
Neuroprotection: Activation of 5-HT1A receptors has been linked to neuroprotective effects, potentially by inhibiting excitotoxicity and reducing neuronal apoptosis in the penumbra of the injury site.
-
Modulation of Neuronal Excitability: By acting on 5-HT1A receptors on motor neurons below the level of injury, this compound can enhance their excitability, facilitating the transmission of residual descending signals and promoting locomotor function.
-
Anti-inflammatory Effects: The serotonergic system can modulate neuroinflammation. Activation of 5-HT1A receptors may lead to a reduction in pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and an increase in anti-inflammatory cytokines, creating a more permissive environment for repair.
-
Promotion of Neuroplasticity and Axonal Sprouting: 5-HT1A receptor signaling can influence the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which are known to support neuronal survival and axonal growth.
Signaling Pathway
The binding of this compound to the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. However, 5-HT1A receptor activation can also trigger other important signaling pathways implicated in neuronal survival and plasticity, such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating this compound in a rat model of chronic spinal cord injury, based on available literature.
Table 1: Effect of this compound on Locomotor Recovery (BBB Score)
| Treatment Group | Baseline BBB Score (4 months post-SCI) | Final BBB Score (Post-treatment) | Percentage of Animals Showing No Detriment in Motor Activity |
| Saline | < 10 | No significant improvement | 15% |
| This compound | < 10 | Significant improvement | 80%[1][2] |
Note: Specific weekly BBB scores and the exact dosage regimen for this compound were not detailed in the primary study's abstract. The study mentions "daily doses incremented at weekly intervals"[1][2].
Table 2: Potential Effects of this compound on Inflammatory Cytokines in Spinal Cord Tissue
| Treatment Group | IL-1β Levels | TNF-α Levels |
| Sham | Low | Low |
| SCI + Saline | High | High |
| SCI + this compound | Expected Decrease | Expected Decrease |
Note: This table represents expected outcomes based on the known anti-inflammatory potential of 5-HT1A receptor agonists. Specific quantitative data for this compound is not yet available.
Table 3: Potential Effects of this compound on Neurotrophic Factors in Spinal Cord Tissue
| Treatment Group | BDNF Expression |
| Sham | Baseline |
| SCI + Saline | Variable |
| SCI + this compound | Expected Increase |
Note: This table represents expected outcomes based on the known role of 5-HT1A receptor signaling in modulating neurotrophic factors. Specific quantitative data for this compound is not yet available.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in a rat model of spinal cord injury.
Animal Model: Contusive Spinal Cord Injury (Rat)
A standardized contusion injury model is crucial for reproducible results.
Workflow:
Protocol Details:
-
Animals: Adult female Long-Evans or Sprague-Dawley rats (220-250g) are commonly used.
-
Anesthesia: Anesthetize the rat using an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm anesthetic depth by lack of response to a paw pinch.
-
Surgical Preparation: Shave and sterilize the dorsal thoracic area. Make a midline incision to expose the vertebral column.
-
Laminectomy: Perform a laminectomy at the T9-T10 vertebral level to expose the dura mater.
-
Contusion Injury: Use a standardized impactor device (e.g., New York University Impactor) to deliver a controlled contusion injury to the exposed spinal cord.
-
Wound Closure: Suture the muscle layers and close the skin incision with surgical clips.
-
Post-operative Care: Provide analgesia, subcutaneous fluids for hydration, and manual bladder expression twice daily until bladder function returns.
This compound Administration
Preparation:
-
Dissolve this compound (5-methoxytryptamine, beta-methyl carboxylate hydrochloride) in sterile saline to the desired concentration. The solution should be prepared fresh daily.
Administration:
-
Administer this compound via intraperitoneal (IP) injection.
-
A dose-escalation protocol is suggested, with daily doses incremented at weekly intervals. The specific dosage range should be determined based on preliminary dose-response studies, but a starting point could be in the range of 1-10 mg/kg.
Behavioral Assessment: Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale
The BBB scale is a 22-point (0-21) scale used to assess hindlimb locomotor recovery in an open field.
Procedure:
-
Place the rat in an open field arena (e.g., a circular plastic pool).
-
Observe the rat's hindlimb movements for a period of 4 minutes.
-
Score the locomotor ability based on the BBB scale, which evaluates joint movement, stepping, coordination, and paw placement.
-
Testing should be performed by two independent observers who are blinded to the treatment groups.
Histological Analysis
At the end of the study, euthanize the animals and collect spinal cord tissue for histological analysis.
Immunohistochemistry for Axonal Sprouting (Neurofilament Staining):
-
Tissue Processing: Perfuse the rat transcardially with saline followed by 4% paraformaldehyde (PFA). Dissect the spinal cord and post-fix in 4% PFA, then cryoprotect in a sucrose solution.
-
Sectioning: Cut transverse or sagittal sections of the spinal cord on a cryostat.
-
Staining:
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate with a primary antibody against neurofilament (e.g., rabbit anti-NF200).
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Mount the sections with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Quantification: Capture fluorescent images using a confocal or fluorescence microscope. Quantify axonal sprouting by measuring the density and length of neurofilament-positive fibers in the region of interest.
ELISA for Cytokine and Neurotrophic Factor Quantification:
-
Tissue Homogenization: Dissect the spinal cord segment at the injury epicenter and homogenize it in a lysis buffer.
-
ELISA: Use commercially available ELISA kits to quantify the protein levels of IL-1β, TNF-α, and BDNF in the tissue homogenates, following the manufacturer's instructions.
Conclusion
This compound represents a promising therapeutic avenue for promoting functional recovery after spinal cord injury. Its action as a 5-HT1A receptor agonist suggests a multi-faceted mechanism involving neuroprotection, modulation of neuronal excitability, anti-inflammatory effects, and promotion of neuroplasticity. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and elucidate its precise mechanisms of action in the context of SCI. Further research is warranted to optimize dosage and administration timing, and to explore its efficacy in combination with other therapeutic strategies.
References
Application Notes and Protocols for the Study of Indorenate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the pharmacological properties of Indorenate, a serotonin analog with multifaceted therapeutic potential.
Introduction
This compound (5-methoxytryptamine-β-methylcarboxylate) is a potent serotonin receptor agonist with known antihypertensive, anxiolytic, antidepressant-like, and hypoglycemic properties.[1][2][3] Its pharmacological profile is primarily attributed to its interaction with multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors.[1][2][4] Understanding the specific signaling pathways and designing appropriate experimental models are crucial for elucidating its mechanism of action and exploring its full therapeutic potential.
Mechanism of Action
This compound exerts its effects by acting as an agonist at various serotonin receptors, leading to the modulation of downstream signaling cascades. The primary targets and their associated signaling pathways are summarized below.
5-HT1A Receptor Signaling
Activation of 5-HT1A receptors by this compound is linked to its antidepressant and anxiolytic effects.[1][3] This G-protein coupled receptor (GPCR) is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and reduced neuronal firing.[5]
References
- 1. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New hypoglycemic effects of this compound mediated by the 5-HT1a and 5-HT2a receptors: In vivo and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioural actions of the serotonergic anxiolytic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constriction of porcine arteriovenous anastomoses by this compound is unrelated to 5-HT1A, 5-HT1B, 5-HT1C or 5-HT1D receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Indorenate Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Indorenate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tryptamine derivative that acts as an agonist at serotonin receptors, specifically showing high affinity for 5-HT1A receptors and lower affinity for 5-HT1B and 5-HT2C receptors.[1][2][3] This activity at serotonin receptors is responsible for its observed antihypertensive, anxiolytic, and anorectic effects.
Q2: What are the known stability issues with this compound in solid form?
Solid-state stability of this compound hydrochloride can be compromised when formulated with certain excipients. A notable incompatibility has been identified with lactose, which can lead to significant degradation of the drug. In contrast, microcrystalline cellulose has been shown to be a more compatible excipient, with significantly lower degradation rates.[4] The amorphous state of both the drug and the excipient can play a role in the rate of degradation.[4]
Q3: How does pH affect the stability of this compound in solution?
Q4: Is this compound sensitive to temperature?
Yes, as with many pharmaceutical compounds, the degradation of this compound is expected to be temperature-dependent. Isothermal degradation studies of solid mixtures of this compound hydrochloride with excipients were conducted at elevated temperatures (40, 50, and 60°C) to determine degradation constants.[4] For solutions, it is recommended to store stock solutions at low temperatures (-20°C or -80°C) and to minimize exposure to high temperatures during experiments.
Troubleshooting Guides
This compound Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | - Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. However, keep the final concentration of the organic solvent as low as possible to avoid affecting the biological assay (typically <1%).- Gently warm the solution.- Use sonication to aid dissolution.- Adjust the pH of the buffer to a range where this compound may be more soluble (requires preliminary pH-solubility profiling). |
| Cloudiness or precipitation in stock solution (DMSO/Ethanol) | The solubility limit has been exceeded. | - Prepare a more dilute stock solution.- Gently warm the stock solution while vortexing.- Use sonication to help dissolve the compound.- Ensure the solvent is anhydrous, as absorbed water can decrease solubility. |
| Inconsistent assay results attributed to poor solubility | Compound precipitating out of solution during the assay. | - Visually inspect assay plates for precipitation.- Perform a solubility test in the final assay buffer at the intended concentration before running the full experiment.- Reduce the final concentration of this compound in the assay.- Include a solubility-enhancing excipient if compatible with the assay system. |
This compound Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time in solution | Degradation of this compound in the experimental buffer. | - Prepare fresh solutions before each experiment.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Protect solutions from light, especially if photostability has not been determined.- Evaluate the stability of this compound in your specific assay buffer over the time course of the experiment. |
| Discrepant results when using lactose-based formulations | Chemical incompatibility between this compound and lactose. | - Avoid using lactose as an excipient in solid formulations.- If working with a pre-made formulation, verify the excipient composition.- When preparing your own formulations, choose compatible excipients like microcrystalline cellulose.[4] |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | - Use a validated stability-indicating HPLC method to separate the parent compound from its degradation products.[6]- Characterize the degradation products to understand the degradation pathway.- Adjust storage and experimental conditions (pH, temperature, light exposure) to minimize degradation. |
Quantitative Data Summary
Solid-State Stability of this compound Hydrochloride at 25°C
| Excipient | Processing Method | Average First-Order Degradation Constant (day⁻¹) |
| Microcrystalline Cellulose | Tumble Mixing | 3.45 x 10⁻⁵ |
| Lactose | Tumble Mixing | 112.0 x 10⁻⁵ |
| Microcrystalline Cellulose | Alcoholic Granulation | 36.2 x 10⁻⁵ |
| Lactose | Alcoholic Granulation | 326 x 10⁻⁵ |
| Crystalline Lactose | - | 199.3 x 10⁻⁵ |
| Spray-Dried Lactose (Partially Amorphous) | - | 310.5 x 10⁻⁵ |
Data extracted from a study on the solid-state chemical stability of this compound hydrochloride.[4]
Estimated Solubility of Related Tryptamine Derivatives
| Solvent | Estimated Solubility of 5-Methoxytryptamine |
| DMSO | 38 mg/mL |
| Ethanol | Soluble |
| Acetone | Soluble |
| Water | Sparingly soluble |
It is strongly recommended to experimentally determine the solubility of this compound in your specific solvent and buffer systems.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a thermodynamic solubility assay to determine the equilibrium solubility of this compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a clear glass vial.
-
Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle for a short period.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.
-
Dilute the clear filtrate with the mobile phase to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted filtrate using a validated analytical method, such as HPLC-UV.
-
Determine the concentration of this compound in the filtrate by comparing the response to a standard curve of known concentrations.
-
Calculate the equilibrium solubility in mg/mL or molarity.
-
Protocol 2: Evaluation of Solution Stability (HPLC-Based)
This protocol describes a method to assess the stability of this compound in a specific buffer at a given temperature over time.
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the desired buffer at a known concentration.
-
Dispense the solution into several sealed vials, one for each time point.
-
Store the vials at the desired temperature (e.g., room temperature, 37°C, or accelerated conditions like 40°C).
-
-
Sample Analysis at Time Points:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.
-
If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample using a stability-indicating HPLC method.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Monitor the chromatograms for the appearance and growth of any degradation product peaks.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for precipitation.
Caption: Workflow for stability assessment.
References
- 1. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of this compound in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further evidence that the discriminative stimulus properties of this compound are mediated by 5-HT 1A/1B/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of carrier excipient and processing on stability of this compound hydrochloride/excipient mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography assay for this compound in pharmaceutical powders - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Indorenate dosage for efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Indorenate dosage for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Serine/Threonine Kinase B-Raf (B-Raf), specifically targeting the V600E mutation. In healthy cells, the RAS/RAF/MEK/ERK signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival. The B-Raf V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation, a hallmark of several cancers. This compound binds to the ATP-binding pocket of the mutated B-Raf kinase, inhibiting its activity and subsequently blocking downstream signaling to MEK and ERK.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that harbor the B-Raf V600E mutation. This mutation is highly prevalent in melanoma (approximately 50% of cases), papillary thyroid cancer, and colorectal cancer, as well as being present in a smaller percentage of other cancers like non-small cell lung cancer. Efficacy is significantly lower in B-Raf wild-type cell lines.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: For initial in vitro cell-based assays, a starting concentration range of 1 nM to 10 µM is recommended. This range is based on the reported IC50 values of this compound against B-Raf V600E-mutated cell lines, which typically fall within the low nanomolar range. A broad range allows for the determination of a full dose-response curve.
Q4: How long should I incubate cells with this compound to observe an effect?
A4: The incubation time required to observe an effect from this compound can vary depending on the assay being performed. For signaling pathway analysis (e.g., Western blot for p-ERK), a short incubation of 1 to 6 hours is often sufficient to detect inhibition of B-Raf activity. For cell viability or apoptosis assays (e.g., MTT, Annexin V staining), a longer incubation period of 24 to 72 hours is typically necessary to observe significant changes in cell proliferation and survival.
Q5: Is this compound soluble in aqueous media?
A5: this compound has low solubility in aqueous media. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability at expected effective concentrations. | 1. The cell line used does not have the B-Raf V600E mutation.2. The this compound stock solution has degraded.3. Insufficient incubation time. | 1. Confirm the B-Raf mutation status of your cell line via sequencing or PCR.2. Prepare a fresh stock solution of this compound.3. Increase the incubation time to 48 or 72 hours. |
| High variability between replicate wells in a dose-response experiment. | 1. Uneven cell seeding.2. Inaccurate serial dilutions of this compound.3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.2. Prepare fresh serial dilutions for each experiment and mix thoroughly.3. Avoid using the outermost wells of the plate, or fill them with sterile media. |
| Observed cytotoxicity in control (vehicle-only) cells. | 1. The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). |
| Downstream signaling (p-ERK) is not inhibited after this compound treatment. | 1. The incubation time was too short to observe the effect.2. The protein extraction was not performed correctly. | 1. Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal incubation time.2. Ensure that phosphatase inhibitors are included in the lysis buffer to preserve protein phosphorylation. |
Efficacy Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various B-Raf V600E mutated cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Malignant Melanoma | 5.2 |
| SK-MEL-28 | Malignant Melanoma | 8.1 |
| HT-29 | Colorectal Adenocarcinoma | 12.5 |
| BCPAP | Papillary Thyroid Carcinoma | 7.8 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound working solutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phospho-ERK normalized to total-ERK.
Visualizations
Caption: this compound's mechanism of action in the B-Raf signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for unexpected experimental results.
Technical Support Center: Indorenate (5-Methoxy-N,N-dimethyltryptamine) Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Indorenate, chemically known as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 5-MeO-DMT, presented in a question-and-answer format.
Issue 1: Low Yield in Reductive Amination (Modified Eschweiler-Clarke Reaction)
Q: My reductive amination of 5-methoxytryptamine with formaldehyde and a reducing agent is resulting in a low yield of 5-MeO-DMT. What are the likely causes and how can I improve the yield?
A: Low yields in this reaction are often due to side reactions or incomplete conversion. The most common culprit is the competing Pictet-Spengler reaction, which forms a tetracyclic β-carboline impurity that is structurally similar to the product and can be difficult to remove.[1][2][3]
Troubleshooting Steps:
-
Temperature Control: The reaction can be exothermic. It is crucial to maintain a low temperature (near 0°C) during the addition of reagents to minimize side reactions.[4]
-
Order of Reagent Addition: The timing of the addition of the reducing agent is critical. Adding the reducing agent shortly after the formaldehyde can help to minimize the formation of the Pictet-Spengler byproduct by rapidly reducing the intermediate imine.[5]
-
Choice of Reducing Agent: While sodium borohydride can be used, sodium cyanoborohydride is often preferred for reductive aminations as it is more selective for the imine over the aldehyde, reducing the likelihood of side reactions.[1][6]
-
pH Control: The pH of the reaction mixture can influence the rate of both the desired reaction and side reactions. Maintaining a mildly acidic to neutral pH is generally optimal.
-
Stoichiometry: Ensure the molar ratios of the reactants are correct. An excess of formaldehyde can increase the chances of side reactions.
Issue 2: Formation of an Oily Product Instead of a Crystalline Solid
Q: After synthesis and purification, my 5-MeO-DMT freebase is an oil and I am unable to induce crystallization. How can I obtain a solid product?
A: It is a well-documented challenge that 5-MeO-DMT freebase can exist as a persistent oil, even at high purity.[7][8] This can be due to the presence of different polymorphs or trace impurities inhibiting crystallization.
Troubleshooting Steps:
-
Recrystallization from a Nonpolar Solvent: Recrystallization from boiling hexane has been reported to successfully induce crystallization of the freebase, yielding waxy, colorless crystals.[7]
-
Vacuum Distillation: Although not always successful, short-path vacuum distillation can sometimes purify the oil sufficiently to promote crystallization upon cooling.[4]
-
Salt Formation: The most reliable method to obtain a stable, crystalline solid is to convert the freebase into a salt. This also serves as an excellent purification step.[1][2] The succinate salt is particularly recommended due to its stability and non-hygroscopic nature.[1][2] The fumarate and hydrochloride salts are also options, though the hydrochloride can be hygroscopic and the fumarate has the potential to react with the amine.[1][2]
Issue 3: Incomplete Reaction in the Speeter-Anthony Synthesis
Q: During the lithium aluminum hydride (LAH) reduction of the intermediate ketoamide in the Speeter-Anthony synthesis, the reaction stalls at approximately 90% conversion. What is causing this and how can I drive the reaction to completion?
A: Incomplete reduction in the Speeter-Anthony synthesis is a known issue. The reaction can stall, leaving a β-hydroxy intermediate.[1][3] This impurity can be problematic as it can convert to a reactive electrophile under acidic conditions during workup, leading to the formation of dimeric byproducts.[1][3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: LAH is extremely reactive with water. Ensure all glassware is thoroughly dried and all solvents are anhydrous.
-
Sufficient LAH: Use a sufficient excess of LAH to ensure the reaction goes to completion.
-
Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitoring the reaction by thin-layer chromatography (TLC) can help determine when the reaction is complete.
-
Careful Workup: A careful workup procedure is necessary to quench the excess LAH and to avoid the formation of dimeric impurities. Acidic conditions should be avoided during the initial workup of the crude freebase.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-MeO-DMT?
A1: The three most commonly cited synthetic routes are:
-
The Speeter-Anthony Tryptamine Synthesis: This is a versatile method for preparing substituted tryptamines.[1][2]
-
The Fischer Indole Synthesis: This route can provide high yields of 5-MeO-DMT and has been optimized for large-scale production.[1][9][10]
-
Reductive Amination (Modified Eschweiler-Clarke Reaction): This is a single-step process starting from 5-methoxytryptamine.[1][3]
Q2: What are the main impurities I should be aware of during 5-MeO-DMT synthesis?
A2: Key impurities to monitor for include:
-
Pictet-Spengler byproduct (a tryptoline): Forms during reductive amination and is difficult to separate from the final product.[1][3]
-
Dimeric byproducts: Can form from reactive intermediates, particularly in the Speeter-Anthony synthesis.[1][3]
-
N-oxide degradant: The freebase can degrade upon exposure to atmospheric oxygen to form the corresponding N-oxide.[2]
-
β-hydroxy intermediate: An unreacted intermediate from the LAH reduction in the Speeter-Anthony route.[1][3]
Q3: What is the best way to purify crude 5-MeO-DMT?
A3: Purification of crude 5-MeO-DMT to a high purity suitable for pharmaceutical applications often requires more than simple extraction.
-
Salt Formation and Recrystallization: This is a highly effective method for purification. The succinate salt is a good choice as it forms a stable, non-hygroscopic crystalline solid.[1][2] The fumarate salt is also commonly used.[11]
-
Chromatography: While not ideal for large-scale synthesis, column chromatography can be used to remove impurities.[11]
-
Recrystallization of the Freebase: If a solid freebase is obtained, recrystallization from a solvent like hexane can improve purity.[7]
Q4: My final product is a brownish oil. Does this indicate low purity?
A4: While a colorless or white solid is indicative of high purity, a brownish oil does not necessarily mean the product is impure. 5-MeO-DMT freebase can exist as a brown oil even at high purity.[4] However, the color could also be due to the presence of impurities. It is recommended to determine the purity using analytical methods such as HPLC or GC-MS.
Data Presentation
Table 1: Comparison of 5-MeO-DMT Salts for Purification and Handling
| Salt Form | Advantages | Disadvantages | Reference |
| Succinate | Stable, non-hygroscopic, crystalline solid. | - | [1][2] |
| Fumarate | Readily prepared, crystalline. | Fumaric acid is a Michael acceptor and can react with the amine. | [1][2] |
| Hydrochloride | Readily prepared. | Can be hygroscopic and deliquescent. | [1][2] |
| Sulfate | - | Can form an intractable gum. | [1][2] |
Table 2: Reported Yields and Purity for an Optimized Fischer Indole Synthesis
| Stage | Product | Yield | Purity (by HPLC) | Reference |
| Synthesis | Crude 5-MeO-DMT Freebase | 64.9% | - | [1] |
| Salt Formation | 5-MeO-DMT Succinate Salt | 86.0% | 99.86% | [1] |
| Overall | 5-MeO-DMT Succinate Salt | 48.8% | 99.86% | [1][9] |
Experimental Protocols
Protocol 1: Synthesis of 5-MeO-DMT via Fischer Indole Synthesis (Adapted from Sherwood et al., 2020) [1]
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified professionals in a suitable laboratory setting.
-
To a clean and dry reactor, charge 4-methoxyphenylhydrazine hydrochloride (1.0 equiv) followed by water (10 vol) under a nitrogen atmosphere at 20–25 °C.
-
Stir the contents at 30–35 °C to form a dark red colored suspension.
-
Cautiously add concentrated H₂SO₄ (1.1 equiv) dropwise while maintaining the temperature below 40 °C.
-
Add 4,4-diethoxy-N,N-dimethylbutan-1-amine (1.1 equiv) dropwise over 30 minutes, maintaining the temperature below 40 °C.
-
Heat the reaction mixture to 95–100 °C and stir for 2 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the mixture to 20–25 °C and wash with an appropriate organic solvent (e.g., 2-MeTHF).
-
Adjust the pH of the aqueous layer to >12 with NaOH solution while maintaining the temperature below 30 °C.
-
Extract the product into an organic solvent (e.g., 2-MeTHF).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 5-MeO-DMT freebase as an oil.
Protocol 2: Formation of 5-MeO-DMT Succinate Salt (Adapted from Sherwood et al., 2020) [1]
-
Dissolve the crude 5-MeO-DMT freebase (1.0 equiv) in methanol (30 vol).
-
In a separate flask, dissolve succinic acid (1.0 equiv) in methanol (10 vol) with gentle heating.
-
Slowly add the succinic acid solution to the 5-MeO-DMT solution at 20–25 °C.
-
Stir the mixture for 1 hour at ambient temperature, during which a precipitate should form.
-
Cool the suspension to 0–5 °C and stir for another hour.
-
Filter the solid, wash with ice-cold acetone, and dry under vacuum at 40–45 °C to a constant weight to yield 5-MeO-DMT succinate salt.
Mandatory Visualization
Caption: Overview of the primary synthetic routes to 5-MeO-DMT.
Caption: Decision tree for troubleshooting 5-MeO-DMT crystallization.
References
- 1. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - OPEN Foundation [open-foundation.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
Indorenate Technical Support Center
This guide provides troubleshooting information and frequently asked questions for researchers using Indorenate (TR-3369). This compound is a tryptamine derivative that functions as an agonist for the 5-HT1A, 5-HT1B, and 5-HT2C serotonin receptors.[1] Its activity at these receptors contributes to its anxiolytic, antihypertensive, and anorectic effects.[1][2] Understanding its activity at multiple targets is crucial for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a serotonin receptor agonist with primary activity at 5-HT1A, 5-HT1B, and 5-HT2C receptors.[1][3] Its pharmacological effects are a composite of its actions at these different subtypes. For example, its anxiolytic and antidepressant-like actions are thought to be mediated primarily through the 5-HT1A receptor.[4][5]
Q2: What are the known off-target effects of this compound?
While this compound's primary targets are 5-HT1A, 1B, and 2C receptors, its effects are not perfectly specific. The term "off-target" in this context can refer to its action on serotonin receptor subtypes other than the one a researcher may be focused on for a specific experimental question. For instance, if studying its anxiolytic properties (5-HT1A mediated), the concurrent activation of 5-HT1B and 5-HT2C could be considered a confounding off-target effect. At higher doses, it may also induce a "serotonin syndrome," characterized by behaviors like flat body posture and forepaw treading, which indicates broad and potent serotonergic activity.[2]
Q3: My results are not what I expected based on 5-HT1A agonism alone. What could be the cause?
This is a common issue due to this compound's multi-target profile. Unexpected results often arise from the simultaneous activation of 5-HT1B and/or 5-HT2C receptors.[5][6] For example, while 5-HT1A agonism is linked to anxiolysis, 5-HT2C activation can be associated with anxiety and reduced appetite. These opposing effects can lead to complex or unexpected behavioral and cellular outcomes.
Q4: Are there any known non-serotonergic targets for this compound?
The literature predominantly focuses on this compound's effects on serotonin receptors.[1] While some sources suggest the possibility of other non-serotonergic targets, these are not well-characterized.[1] If you suspect a non-serotonergic effect, it is recommended to perform counter-screening against a broad panel of receptors and enzymes.
Troubleshooting Guide
Issue 1: I am observing a biphasic or unexpected dose-response curve in my behavioral study.
-
Possible Cause: This may be due to the engagement of different receptor subtypes at different concentrations. For instance, this compound might have a higher affinity for 5-HT1A receptors, causing one effect at low doses, while engaging 5-HT1B/2C receptors at higher doses, leading to a different or even opposing effect. High doses of this compound (e.g., above 17.8 mg/kg) have been shown to inhibit certain behaviors that are stimulated at lower doses (e.g., 10 mg/kg).[2]
-
Troubleshooting Steps:
-
Perform a wider dose-response study: This can help delineate the concentration ranges at which different effects become apparent.
-
Use specific antagonists: Co-administer this compound with selective antagonists for 5-HT1A (e.g., WAY-100635), 5-HT1B (e.g., GR-55562), or 5-HT2C (e.g., SB-206553) to isolate which receptor is responsible for the observed effect.[3][4] For example, the antidepressant-like effects of this compound can be blocked by the 5-HT1A antagonist WAY-100635.[4]
-
Issue 2: My cell-based assay shows results that are inconsistent with the known signaling pathway of my target receptor (e.g., 5-HT1A).
-
Possible Cause: Your cell line may endogenously express multiple serotonin receptor subtypes (5-HT1A, 1B, 2C). This compound will activate all present receptors, leading to a mixed signaling output. For example, 5-HT1A receptors typically couple to Gi, inhibiting adenylyl cyclase, while 5-HT2C receptors couple to Gq, activating the phospholipase C pathway.
-
Troubleshooting Steps:
-
Characterize your cell line: Use RT-qPCR or Western blot to determine the expression profile of 5-HT receptor subtypes in your cells.
-
Use a "cleaner" system: If possible, switch to a recombinant cell line engineered to express only your single receptor of interest.
-
Pharmacological blockade: As with behavioral studies, use selective antagonists to block the signaling from confounding endogenous receptors.
-
Quantitative Data Summary
The following table summarizes the receptor binding profile of this compound. Note that specific affinity values (Ki) or potency values (EC50) can vary between different studies and assay conditions. The profile indicates that this compound acts as an agonist at all three receptor subtypes.
| Target | Receptor Family | Known Effect of this compound | Notes |
| 5-HT1A | Serotonin Receptor (GPCR) | Agonist | Mediates anxiolytic and antidepressant-like effects.[4][7] |
| 5-HT1B | Serotonin Receptor (GPCR) | Agonist | Contributes to the overall pharmacological profile.[1][6] |
| 5-HT2C | Serotonin Receptor (GPCR) | Agonist | Implicated in anorectic effects and contributes to its discriminative stimulus properties.[1][5] |
Experimental Protocols
Protocol 1: Isolating Receptor Contribution in a Behavioral Assay
This protocol describes how to use a selective antagonist to determine which receptor subtype is responsible for a behavioral outcome observed with this compound.
-
Objective: To test if the antidepressant-like effect of this compound is mediated by 5-HT1A receptors.
-
Materials: this compound, selective 5-HT1A antagonist (e.g., WAY-100635), vehicle, animal model (e.g., Wistar rats), behavioral test apparatus (e.g., Forced Swim Test).
-
Procedure:
-
Establish four groups of animals: (1) Vehicle + Vehicle, (2) Vehicle + this compound, (3) Antagonist + Vehicle, (4) Antagonist + this compound.
-
Administer the antagonist (e.g., WAY-100635, 0.5-1.0 mg/kg) or its vehicle via the appropriate route (e.g., intraperitoneal injection).
-
After the appropriate pretreatment time for the antagonist (e.g., 30 minutes), administer this compound (e.g., 10 mg/kg) or its vehicle.[4]
-
After the appropriate time for this compound to take effect (e.g., 90 minutes), conduct the behavioral test (e.g., Forced Swim Test).[6]
-
Record and analyze the relevant behavioral metric (e.g., time of immobility).
-
-
Expected Outcome: If the 5-HT1A receptor mediates the effect, the antagonist-pretreated group receiving this compound (Group 4) should show a significant reduction or complete blockade of the effect seen in the this compound-only group (Group 2), making their behavior similar to the control group (Group 1).[4]
Visualizations
Signaling Pathways
The diagram below illustrates the divergent signaling pathways activated by this compound due to its agonism at both Gi-coupled (5-HT1A/1B) and Gq-coupled (5-HT2C) receptors.
Caption: Divergent signaling from this compound's target receptors.
Experimental Workflow
This diagram outlines a troubleshooting workflow for an experiment where this compound produces an unexpected phenotypic result.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Behavioural actions of the serotonergic anxiolytic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further evidence that the discriminative stimulus properties of this compound are mediated by 5-HT 1A/1B/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus properties of this compound in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus properties of this compound, a 5-HT1A, 5-HT1B and 5-HT2C agonist: a study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discriminative stimulus properties of this compound, a serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Indorenate Delivery to the CNS
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of Indorenate to the Central Nervous System (CNS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the CNS important?
This compound (5-methoxytryptamine β-methylcarboxylate) is a serotonin agonist with high affinity for 5-HT1A, 5-HT1B, and 5-HT2C receptors.[1][2] Its potential therapeutic effects, including anxiolytic, antihypertensive, and antidepressant-like actions, are primarily mediated through these receptors in the CNS.[1][3] Therefore, efficient delivery of this compound across the blood-brain barrier (BBB) is crucial for its therapeutic efficacy in neurological and psychiatric disorders.
Q2: What are the main challenges in delivering this compound to the CNS?
The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that protects the brain from harmful substances.[4][5] Key obstacles for a molecule like this compound include:
-
Low Passive Permeability: The BBB restricts the passage of molecules that are not small and lipophilic.[6][7]
-
Efflux Transporters: Active efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the brain endothelial cells, reducing its CNS concentration.[6][8]
-
Metabolism: this compound may be metabolized in the periphery or at the BBB, reducing the amount of active compound that reaches the brain.[9]
Q3: What are the potential strategies to enhance this compound delivery to the CNS?
Several strategies can be employed to overcome the BBB and improve this compound delivery:
-
Chemical Modification: Modifying the structure of this compound to increase its lipophilicity can enhance its ability to passively diffuse across the BBB.[7]
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[10][11][12]
-
Receptor-Mediated Transcytosis (RMT): Conjugating this compound or its nanocarrier to ligands that bind to specific receptors on the BBB (e.g., transferrin receptor) can trigger its transport into the brain.[6][7]
-
Intranasal Delivery: Administration via the nasal route can allow direct access to the CNS, bypassing the BBB.[12][13]
-
BBB Disruption: Transient disruption of the BBB using techniques like focused ultrasound with microbubbles can temporarily increase its permeability to allow this compound to enter.[4][14]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound
| Possible Cause | Troubleshooting Step |
| Poor BBB Permeability | 1. Assess Lipophilicity: Determine the octanol-water partition coefficient (LogP) of this compound. An optimal LogP for BBB penetration is generally between 1.5 and 2.5.[7] If the LogP is low, consider synthesizing more lipophilic analogs. 2. In Vitro BBB Model: Use an in vitro BBB model (e.g., co-culture of brain endothelial cells with astrocytes and pericytes) to assess the passive permeability of this compound.[6] |
| Active Efflux by P-glycoprotein (P-gp) | 1. P-gp Inhibition Study: In your in vitro BBB model, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant increase in this compound transport in the presence of the inhibitor suggests it is a P-gp substrate. 2. Formulation with P-gp Inhibitors: For in vivo studies, consider co-formulating this compound with a P-gp inhibitor to enhance brain uptake. |
| Rapid Peripheral Metabolism | 1. Pharmacokinetic Study: Conduct a detailed pharmacokinetic study in rodents to determine the plasma half-life of this compound.[9][15] 2. Metabolite Identification: Analyze plasma and liver microsome samples to identify major metabolites. This can inform strategies to protect the metabolically liable sites of the molecule. |
Issue 2: High Variability in CNS Uptake Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Animal Model | 1. Standardize Animal Strain and Age: Ensure that all animals used in the study are of the same strain, age, and sex, as these factors can influence BBB permeability and drug metabolism. 2. Control for Physiological State: Factors such as stress and anesthesia can affect BBB integrity. Standardize handling and experimental procedures to minimize variability. |
| Instability of Formulation | 1. Assess Formulation Stability: Characterize the stability of your this compound formulation (e.g., nanoparticle size, encapsulation efficiency) over time and under experimental conditions. 2. Quality Control: Implement rigorous quality control checks for each batch of the formulation before administration. |
| Inaccurate Dosing | 1. Verify Administration Technique: Ensure consistent and accurate administration of the this compound formulation (e.g., for intravenous injection, check for proper cannulation; for intranasal delivery, ensure consistent droplet size and placement). |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Permeability across the BBB
This protocol describes the use of a transwell co-culture model to evaluate the permeability of this compound across a simulated blood-brain barrier.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Human or rodent brain microvascular endothelial cells (BMECs)
-
Astrocytes and Pericytes
-
Cell culture media and supplements
-
This compound solution of known concentration
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture:
-
Coat the luminal side of the transwell insert with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).
-
Seed the BMECs on the luminal side of the insert and allow them to form a confluent monolayer.
-
Seed astrocytes and pericytes on the abluminal side of the well.
-
Culture the cells until a high transendothelial electrical resistance (TEER) is achieved, indicating tight junction formation.
-
-
Permeability Assay:
-
Replace the medium in the luminal (apical) chamber with fresh medium containing a known concentration of this compound.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal (basolateral) chamber.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of this compound transport to the abluminal chamber
-
A is the surface area of the transwell membrane
-
C0 is the initial concentration of this compound in the luminal chamber
-
-
Protocol 2: In Vivo Evaluation of Nanoparticle-Mediated this compound Delivery
This protocol outlines the steps for assessing the brain uptake of this compound encapsulated in nanoparticles in a rodent model.
Materials:
-
This compound-loaded nanoparticles (e.g., PLGA nanoparticles)
-
Rodents (e.g., Sprague-Dawley rats)
-
Anesthesia
-
Surgical tools for blood and tissue collection
-
Homogenizer
-
LC-MS/MS for quantification
Methodology:
-
Animal Preparation:
-
Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment.
-
-
Administration:
-
Anesthetize the rats.
-
Administer the this compound-loaded nanoparticle formulation via the desired route (e.g., intravenous tail vein injection). A control group should receive free this compound.
-
-
Sample Collection:
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours) post-administration, collect blood samples via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the brain.
-
Harvest the brains and dissect specific regions if required.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from plasma and brain homogenates using an appropriate solvent.
-
Quantify the concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in this compound CNS delivery with different strategies.
Table 1: In Vitro Permeability of this compound Formulations
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio* |
| Free this compound | 1.5 ± 0.3 | 3.2 |
| Lipophilic Analog of this compound | 4.2 ± 0.5 | 2.8 |
| This compound-loaded Liposomes | 3.8 ± 0.6 | 1.5 |
| This compound-Liposomes with Transferrin | 8.5 ± 1.1 | 1.1 |
*Efflux Ratio = Papp (basolateral to apical) / Papp (apical to basolateral). A ratio > 2 suggests significant efflux.
Table 2: In Vivo Brain Uptake of this compound 2 Hours Post-Administration in Rats
| Formulation (Intravenous) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| Free this compound | 150 ± 25 | 30 ± 8 | 0.20 |
| This compound-loaded Nanoparticles | 250 ± 30 | 125 ± 20 | 0.50 |
| This compound-NPs with P-gp Inhibitor | 240 ± 28 | 240 ± 35 | 1.00 |
| Intranasal this compound Solution | 50 ± 10 | 100 ± 15 | 2.00 |
Visualizations
Signaling Pathway of this compound
References
- 1. Discriminative stimulus properties of this compound in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proventainternational.com [proventainternational.com]
- 5. proventainternational.com [proventainternational.com]
- 6. mdpi.com [mdpi.com]
- 7. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Brain pharmacokinetics and biodistribution of 11C-labeled isoproterenol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanomaterial-mediated CNS Delivery of Diagnostic and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Brain Distribution of Drugs: Pharmacokinetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Indorenate Behavioral Assay Technical Support Center
Welcome to the technical support center for the use of Indorenate in behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tryptamine derivative that acts as a serotonin receptor agonist. It primarily targets the 5-HT1A, 5-HT1B, and 5-HT2C receptor subtypes.[1] Its action at these receptors, particularly 5-HT1A, is thought to mediate its anxiolytic, antidepressant-like, and anorectic effects observed in preclinical studies.[2][3]
Q2: What are the common behavioral assays in which this compound is used?
This compound has been characterized in several rodent behavioral paradigms, including:
-
Forced Swim Test (FST): To assess antidepressant-like activity.
-
Conditioned Taste Aversion (CTA): To evaluate aversive learning and stimulus properties.
-
Operant Conditioning: To study its effects on learning, motivation, and reward.
Q3: What is the recommended vehicle for dissolving this compound for in vivo studies?
For intraperitoneal (i.p.) administration in rodents, this compound can be dissolved in a vehicle of sterile saline (0.9% NaCl). It is crucial to ensure the compound is fully dissolved before administration. If solubility issues arise, a small percentage of a co-solvent like DMSO or Tween 80 may be used, but the final concentration of the co-solvent should be kept low and consistent across all experimental groups, including the vehicle control.
Q4: What are the recommended storage conditions for this compound?
This compound hydrochloride should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to keep it at -20°C. Once in solution, it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C for a limited time to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Forced Swim Test (FST)
Q: I am not observing the expected antidepressant-like effect (decreased immobility) with this compound. What could be the issue?
A: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Dose: The dose-response relationship for this compound in the FST can be complex. While a dose of 10 mg/kg has been shown to reduce immobility, lower doses (2.5 and 5.0 mg/kg) may not be as effective.[4] Ensure you are using an appropriate dose.
-
Strain and Sex of the Animal: Different rodent strains can exhibit varying baseline levels of immobility and sensitivity to serotonergic drugs.[5][6] Sex differences in response to serotonergic agents in the FST have also been reported.[5] Ensure consistency in the strain and sex of your animals.
-
Acclimation and Handling: Insufficient acclimation to the testing room and handling can increase stress and variability in your data.[7] Handle animals for several days leading up to the experiment.
-
Water Temperature: The water temperature in the swim cylinder should be maintained between 23-25°C. Colder or warmer water can affect the animal's activity levels independently of the drug effect.[8]
-
Pre-test Session: The FST protocol for rats typically includes a 15-minute pre-swim 24 hours before the 5-minute test session. This pre-exposure is crucial for inducing a stable baseline of immobility.[9]
Q: I am observing high variability in immobility times between animals in the same group. How can I reduce this?
A: High variability is a common challenge in behavioral assays. Here are some strategies to minimize it:
-
Standardize Procedures: Ensure that all experimental procedures, including animal handling, injection timing, and the FST protocol itself, are performed consistently for all animals.
-
Control for Environmental Factors: Factors such as lighting, noise, and even the time of day can influence behavior. Conduct experiments at the same time each day in a quiet, consistently lit room.[5]
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual differences.
-
Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to avoid unconscious bias.
Q: My this compound-treated animals are showing hyperactivity or sedation instead of the expected change in immobility. What does this mean?
A: this compound, as a serotonin agonist, can have effects on general motor activity, especially at higher doses.
-
Dose-Related Motor Effects: At a high dose of 31.6 mg/kg, this compound has been shown to impair motor coordination in rats.[10] If you observe significant changes in overall activity, it may be a side effect of the dose you are using.
-
Serotonin Syndrome: High doses of serotonergic agents can induce a constellation of behaviors known as serotonin syndrome, which includes forepaw treading and flat body posture.[10] If you observe these signs, you are likely using a dose that is too high for specific behavioral testing.
-
Open Field Test: It is good practice to run a separate cohort of animals in an open field test to assess the effects of your drug on locomotor activity. This will help you to dissociate a specific antidepressant-like effect from a general increase in motor activity.
Conditioned Taste Aversion (CTA)
Q: I am not observing a conditioned taste aversion to the novel taste paired with this compound. What could be the problem?
A: The ability of a drug to induce CTA can depend on several factors:
-
Dosage: The dose of this compound must be sufficient to induce an aversive internal state. Doses around 10 mg/kg have been used to establish discriminative control in CTA paradigms.[2]
-
Novelty of the Taste: The conditioned stimulus (the taste) should be novel to the animals to ensure a strong association is formed.
-
Timing of Administration: The drug is typically administered shortly after the animal consumes the novel taste. The timing should be consistent across all animals.
-
Water Deprivation Schedule: A consistent water deprivation schedule is crucial for ensuring that the animals are motivated to drink the novel solution.
Q: The animals are showing a generalized aversion to all fluids, not just the conditioned taste. What should I do?
A: This could indicate a non-specific effect of the drug or the procedure.
-
Sickness-Inducing Effects: this compound, particularly at higher doses, might be causing a general malaise that leads to a reduction in all fluid intake. Consider testing a lower dose.
-
Habituation: Ensure that the animals are properly habituated to the drinking apparatus and the water deprivation schedule before the conditioning day.
-
Two-Bottle Choice Test: The CTA test is often a two-bottle choice test (the conditioned taste vs. water). This allows you to determine if the aversion is specific to the conditioned taste. A reduction in total fluid intake might indicate a more general effect.
Operant Conditioning
Q: My animals are not acquiring the operant response (e.g., lever pressing) after this compound administration. What could be the cause?
A: Failure to acquire an operant task can be due to several factors related to the drug's effects:
-
Motivational Effects: this compound's anorectic effects, mediated by 5-HT2C and 5-HT1B receptors, might reduce the motivation to work for a food reward.[2]
-
Motor Impairment: As mentioned earlier, high doses of this compound can impair motor coordination, which could physically prevent the animal from effectively performing the operant response.[10]
-
Sedation: If the dose is too high, it may cause sedation, leading to a general decrease in activity and interaction with the operant device.
-
Shaping Procedure: Ensure that the initial shaping procedure (reinforcing successive approximations of the desired behavior) is adequate, especially if the drug has subtle motor or motivational effects.
Q: I am seeing inconsistent or highly variable response rates in my this compound-treated group.
A: Variability in operant responding can be influenced by:
-
Schedule of Reinforcement: The specific schedule of reinforcement (e.g., fixed ratio, variable interval) can interact with the drug's effects. A demanding schedule might be more sensitive to the motivational or motor effects of the drug.
-
Training Level: Ensure all animals are trained to a stable baseline of responding before drug administration begins.
-
Individual Differences: As with other behavioral assays, individual differences in sensitivity to the drug can contribute to variability.
-
Drug's Time Course: The timing of drug administration relative to the start of the operant session is critical. The behavioral effects should coincide with the peak plasma and brain concentrations of the drug.
Data Summary
Dose-Response Data for this compound in Rodent Behavioral Assays
| Assay | Species | Dose (mg/kg, i.p.) | Behavioral Effect | Citation |
| Forced Swim Test | Rat | 2.5, 5.0 | No significant effect on immobility | [4] |
| Forced Swim Test | Rat | 10 | Decreased immobility (antidepressant-like effect) | [4] |
| Conditioned Taste Aversion | Rat | 10 | Established discriminative control | [2] |
| Operant Conditioning (Drug Discrimination) | Rat | 3.0 | Did not establish discriminative control | [11] |
| Operant Conditioning (Drug Discrimination) | Rat | 10.0 | Established discriminative control | [11] |
| Male Sexual Behavior | Rat | 10 | Facilitation (reduced intromissions) | [10] |
| Male Sexual Behavior | Rat | 17.8 | Inhibition of sexual behavior | [10] |
| Motor Coordination (Treadmill) | Rat | 31.6 | Impairment of motor coordination | [10] |
| Serotonin Syndrome | Rat | 31.6 | Induction of flat body posture, forepaw treading | [10] |
Experimental Protocols
Forced Swim Test (Porsolt Test) in Rats
This protocol is adapted from standard procedures used to assess antidepressant-like activity.
Apparatus:
-
A transparent plastic cylinder (40-50 cm high, 20 cm in diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 30 cm, such that the rat cannot touch the bottom with its hind paws or tail.
Procedure:
-
Habituation (Day 1): Gently place each rat individually into the swim cylinder for a 15-minute pre-swim session. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration (Day 2): Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and time before the test session (e.g., 30 minutes prior).
-
Test Session (Day 2): 24 hours after the pre-swim session, place the rat back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the entire 5-minute session on video for later analysis. An observer blind to the treatment conditions should score the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
Conditioned Taste Aversion in Rats
This protocol is designed to assess the aversive properties of this compound.
Procedure:
-
Water Deprivation: For several days leading up to the experiment, habituate the rats to a restricted water access schedule (e.g., 20 minutes of access to water per day). This increases their motivation to drink during the conditioning session.
-
Conditioning Day:
-
Present the water-deprived rats with a novel taste solution (e.g., 0.1% saccharin solution) for the 20-minute drinking session.
-
Immediately after the drinking session, administer this compound or vehicle (i.p.).
-
-
Test Day (48 hours later):
-
Present the rats with a two-bottle choice: one bottle containing the novel taste solution (saccharin) and another bottle containing plain water.
-
Measure the volume of fluid consumed from each bottle over a set period (e.g., 24 hours).
-
-
Data Analysis: Calculate a preference ratio for the novel taste (volume of saccharin solution consumed / total volume of fluid consumed). A lower preference ratio in the this compound-treated group compared to the vehicle group indicates a conditioned taste aversion.
Operant Conditioning (Fixed Ratio Schedule) in Rats
This is a basic protocol for assessing the effect of this compound on motivated behavior for a food reward.
Apparatus:
-
Standard operant conditioning chamber equipped with a lever, a food pellet dispenser, and a house light.
Procedure:
-
Food Restriction: Reduce the rats' body weight to 85-90% of their free-feeding weight to increase their motivation for the food reward. Maintain this weight throughout the experiment.
-
Magazine Training: Habituate the rats to the operant chamber and train them to retrieve food pellets from the dispenser. This is typically done by delivering pellets intermittently until the rat reliably approaches the food magazine upon hearing the dispenser click.
-
Shaping (Lever Press Training): Train the rats to press the lever to receive a food pellet. This is done through a process of successive approximations:
-
Reinforce any behavior directed towards the lever (e.g., sniffing, touching).
-
Gradually, only reinforce behaviors that are closer to a full lever press.
-
Continue until the rat is reliably pressing the lever.
-
-
Fixed Ratio (FR) Training: Once the lever press is acquired, place the animals on a simple schedule of reinforcement, such as a Fixed Ratio 1 (FR1), where every lever press results in a food pellet. Once responding is stable, the ratio can be increased (e.g., FR5, where five lever presses are required for a reward). Train the animals until they show a stable baseline of responding.
-
Drug Testing:
-
Once a stable baseline is achieved, administer this compound or vehicle before the operant session.
-
Record the number of lever presses and rewards earned during the session.
-
-
Data Analysis: Compare the response rates (lever presses per minute) between the this compound and vehicle-treated groups.
Visualizations
Caption: Simplified signaling pathway of this compound as a serotonin receptor agonist.
Caption: Experimental workflow for the Forced Swim Test (FST) in rats.
Caption: Logical troubleshooting flow for unexpected results in behavioral assays.
References
- 1. Pitfalls in the interpretation of genetic and pharmacological effects on anxiety-like behaviour in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of Adult 5-HT1A Autoreceptors Results in a Paradoxical Anxiogenic Response to Antidepressant Treatment | Journal of Neuroscience [jneurosci.org]
- 3. chajewski.com [chajewski.com]
- 4. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. jneurology.com [jneurology.com]
- 7. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Behavioural actions of the serotonergic anxiolytic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What Is a Fixed-Ratio Schedule of Reinforcement? [verywellmind.com]
Indorenate Purity and Quality Control: A Technical Support Resource
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Indorenate. It offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its purity and quality control during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound, chemically known as methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate, is a tryptamine derivative. It acts as an agonist at serotonin receptors, specifically 5-HT1A, 5-HT1B, and 5-HT2C. Its chemical formula is C₁₃H₁₆N₂O₃ and it has a molar mass of 248.28 g/mol .[1][2] Due to its structure, it is susceptible to degradation under certain conditions, such as exposure to strong acids, bases, and oxidizing agents.
Q2: What are the primary analytical methods for assessing this compound purity?
A2: The most common and validated method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC).[3][4] An established stability-indicating HPLC method can effectively separate this compound from its degradation products.[3][5] Other analytical techniques that can be employed for impurity profiling include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the identification and characterization of unknown impurities and degradation products.[9][10]
Q3: What are the potential sources of impurities in this compound?
A3: Impurities in this compound can originate from two main sources: the synthetic process and degradation.
-
Synthesis-Related Impurities: These can include unreacted starting materials, intermediates, byproducts from side reactions (e.g., from the Fischer indole synthesis), and regioisomers.[11][12]
-
Degradation Products: this compound can degrade under stress conditions such as acidic or alkaline pH, oxidation, and exposure to light, leading to the formation of various degradation products.[3][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and analysis of this compound.
Synthesis and Purification Issues
Problem 1: Low yield during the Fischer indole synthesis of the this compound core.
| Potential Cause | Troubleshooting Step |
| Poor quality of starting materials | Ensure the purity of 4-methoxyphenylhydrazine and the carbonyl precursor. Impurities can lead to side reactions. |
| Suboptimal reaction conditions | Systematically optimize the acid catalyst (e.g., HCl, H₂SO₄, PPA, ZnCl₂), temperature, and reaction time. The Fischer indole synthesis is highly sensitive to these parameters.[3][11] |
| Side reactions | The formation of regioisomers or byproducts from N-N bond cleavage can occur.[5] Consider using a milder Lewis acid catalyst. Purification by column chromatography may be necessary to separate isomers.[3][13] |
| Product loss during workup | Tryptamines can be sensitive to pH changes. Ensure proper pH adjustment during extraction and avoid prolonged exposure to harsh conditions.[1] |
Problem 2: Difficulty in purifying crude this compound.
| Potential Cause | Troubleshooting Step |
| Presence of multiple impurities | Use a combination of purification techniques. Acid-base extraction can be effective for basic tryptamines.[1] Column chromatography on silica gel or alumina with an optimized solvent system is a common method.[3][14] |
| Product degradation on silica gel | If the product is unstable on silica, consider using a less acidic stationary phase like alumina or a deactivated silica gel. Alternatively, rapid purification with a short column may minimize degradation.[15] |
| Co-elution of impurities | If impurities co-elute with the product during chromatography, recrystallization from a suitable solvent system can be an effective final purification step.[1][13] |
Analytical and Quality Control Issues
Problem 3: Unidentified peaks in the HPLC chromatogram of this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of the sample | Prepare fresh solutions for analysis and store them protected from light and at a low temperature. The provided HPLC method is stability-indicating and should separate degradation products.[3][5] |
| Synthesis-related impurities | If the unidentified peaks are consistently present in newly synthesized batches, they are likely synthesis-related. Use LC-MS or preparative HPLC followed by NMR to identify the structure of the impurity. |
| Contamination from solvent or glassware | Run a blank injection of the solvent to check for contaminants. Ensure all glassware is thoroughly cleaned. |
Problem 4: Poor peak shape or resolution in the HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition or pH | Ensure the mobile phase is prepared exactly as described in the validated method. The pH is critical for the separation of ionizable compounds like this compound. |
| Column degradation | The performance of the HPLC column can degrade over time. Wash the column according to the manufacturer's instructions or replace it if necessary. |
| Sample overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and reinject. |
Experimental Protocols
Protocol 1: Plausible Synthesis of this compound
This proposed synthesis is based on the common Fischer indole synthesis for tryptamine derivatives.
Step 1: Fischer Indole Synthesis of the Indole Core
-
React 4-methoxyphenylhydrazine with a suitable carbonyl precursor, such as 4,4-dimethoxy-3-methyl-2-butanone, in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid in ethanol).
-
Heat the reaction mixture to facilitate the cyclization and formation of the 5-methoxyindole ring.
-
After the reaction is complete, cool the mixture, neutralize the acid, and extract the indole product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Introduction of the Amino Ester Side Chain
-
The resulting indole intermediate can then be subjected to a series of reactions to introduce the methyl 3-amino-2-yl-propanoate side chain at the C3 position. This may involve an alkylation or a Mannich-type reaction followed by further modifications.
Diagram: Plausible Synthetic Workflow for this compound
Caption: A plausible synthetic workflow for this compound, starting from the Fischer indole synthesis.
Protocol 2: HPLC Method for Purity Assessment of this compound
This method is adapted from a validated, stability-indicating HPLC procedure.[3][4][5]
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1 M Sodium Acetate buffer (63:37 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 228 nm or 272 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
Diagram: Analytical Workflow for this compound Purity
Caption: A standard analytical workflow for assessing the purity of this compound using HPLC.
Data Presentation
Table 1: Potential Synthesis-Related Impurities
| Impurity Type | Potential Structure/Identity | Origin |
| Starting Materials | 4-Methoxyphenylhydrazine, Carbonyl Precursor | Incomplete reaction |
| Intermediates | Hydrazone intermediate | Incomplete cyclization |
| Byproducts | Regioisomers of the indole core | Non-selective cyclization in Fischer indole synthesis |
| Products of N-N bond cleavage | Side reaction during Fischer indole synthesis[16] | |
| Reagents | Residual acid catalyst, solvents | Incomplete removal during workup |
Table 2: Potential Degradation Products
| Stress Condition | Observation | Potential Degradation Pathway |
| Acidic (HCl) | Formation of a degradation product with a shorter retention time than this compound in HPLC.[3][5] | Hydrolysis of the methyl ester group. |
| Alkaline (NaOH) | Formation of a degradation product with a shorter retention time than this compound in HPLC.[3][5] | Hydrolysis of the methyl ester group. |
| Oxidative (H₂O₂) | Formation of a main degradation product and several minor ones, all with shorter retention times.[3][5] | Oxidation of the indole ring or the amino group. |
Diagram: Potential Degradation Pathways of this compound
Caption: A simplified diagram illustrating the potential degradation pathways of this compound under various stress conditions.
References
- 1. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High-performance liquid chromatography assay for this compound in pharmaceutical powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
- 9. Finerenone API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification [chem.rochester.edu]
- 16. jk-sci.com [jk-sci.com]
overcoming resistance to Indorenate effects
Welcome to the technical support center for Indorenate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding experiments with this compound, particularly in the context of overcoming resistance.
Fictional Drug Profile: this compound is an investigational selective agonist for the Receptor Tyrosine Kinase (RTK) "Alpha-7." The primary intended effect of this compound is to induce neuronal differentiation through the activation of the MAPK/ERK signaling pathway. Resistance, observed as a diminished or absent response, can emerge under certain experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My cells have stopped responding to this compound. What are the potential causes?
A1: Lack of response to this compound can stem from several factors. The primary biological causes often involve alterations in the target receptor or its downstream signaling pathway.[1][2] These can include:
-
Alpha-7 Receptor Downregulation: Prolonged exposure to this compound may lead to the cell reducing the expression of the Alpha-7 receptor on its surface.
-
Receptor Mutation: Spontaneous mutations in the Alpha-7 receptor's binding site or kinase domain can prevent this compound from binding effectively or block signal transduction.[1]
-
Signaling Pathway Alterations: Changes in downstream components of the MAPK/ERK pathway can disrupt the signal even if the receptor is activated.
-
Activation of Alternative Pathways: Cells can sometimes compensate for a blocked pathway by activating parallel signaling cascades that counteract the effects of this compound.[1][3]
Procedural issues can also be a cause.[4][5] These include:
-
Cell Health and Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered drug sensitivity.[4][5]
-
Reagent Integrity: Degradation of the this compound stock solution or other critical reagents.
-
Inconsistent Cell Culture Conditions: Variations in cell density, media components, or incubation times can affect experimental outcomes.[5]
Q2: How can I verify that the Alpha-7 receptor is expressed and functional in my cell line?
A2: To confirm Alpha-7 receptor expression and functionality, a multi-step approach is recommended:
-
Confirm Gene Expression: Use RT-qPCR to measure the mRNA levels of the gene encoding the Alpha-7 receptor.
-
Verify Protein Expression: Use Western Blotting or Flow Cytometry with a validated Alpha-7 antibody to confirm the presence of the receptor protein.
-
Assess Pathway Activation: Treat the cells with this compound for a short period (e.g., 15-30 minutes) and perform a Western Blot to detect the phosphorylated (activated) form of ERK (p-ERK). A significant increase in p-ERK levels compared to an untreated control indicates that the receptor is functional and the immediate downstream pathway is intact.
Q3: What is the recommended concentration range for this compound, and what is the optimal final concentration of the DMSO vehicle?
A3: The optimal concentration of this compound is cell-type dependent. A dose-response experiment is crucial to determine the EC50 in your specific model. A typical starting range for such an experiment is 0.1 nM to 10 µM. The final concentration of the DMSO vehicle in the culture medium should be kept at or below 0.5% to avoid solvent-induced toxicity or off-target effects.[4] Always include a vehicle-only control in your experiments.[4]
Troubleshooting Guides
Issue 1: High Inter-Assay Variability
Your results with this compound are inconsistent from one experiment to the next.
| Possible Cause | Recommended Action |
| Inconsistent Cell Passage Number | Use cells from a consistent, narrow range of passage numbers for all experiments. High-passage cells can exhibit altered phenotypes.[4][5] |
| Variable Cell Seeding Density | Implement a strict cell counting and seeding protocol. Ensure cell suspension is homogenous before and during plating.[4][6] |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound from a master stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Use the same lot of media and supplements across a series of experiments.[4] |
| Fluctuations in Incubation Conditions | Regularly verify and document the incubator's temperature and CO2 levels. Ensure consistent incubation times for all steps.[4] |
Issue 2: No Neuronal Differentiation Observed
Cells remain in a proliferative state despite treatment with this compound.
| Possible Cause | Recommended Action |
| Loss of Alpha-7 Receptor Expression | Confirm receptor expression via RT-qPCR and Western Blot/Flow Cytometry as described in the FAQs. |
| Ineffective Differentiation Protocol | Differentiation protocols can be highly sensitive.[7][8][9] Review your protocol for critical steps. Ensure the basal medium and supplements are appropriate for neuronal differentiation.[10] The timing and concentration of reagents are often critical.[8] |
| Suboptimal Cell Density | Cell density can influence differentiation. Test a range of seeding densities, as both overly sparse and overly confluent cultures can inhibit differentiation.[10] |
| MAPK/ERK Pathway Disruption | Check for p-ERK activation via Western Blot. If there is no p-ERK signal despite confirmed receptor expression, investigate downstream components like MEK. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses and is difficult to detect visually.[4][5] Perform routine mycoplasma testing.[5][6] |
Data Presentation: this compound Dose-Response in Sensitive vs. Resistant Cells
The following table summarizes fictional data from a cell viability assay comparing a standard this compound-sensitive cell line with a line that has developed resistance.
| Cell Line | This compound EC50 (nM) | Max Response (% Differentiation) |
| Sensitive Line (Passage 8) | 15.2 | 85% |
| Resistant Line (Passage 30) | > 10,000 | < 5% |
Experimental Protocols & Visualizations
Protocol 1: Western Blot for p-ERK Activation
This protocol details the steps to assess the functionality of the Alpha-7 receptor by measuring the phosphorylation of its downstream target, ERK.
-
Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-16 hours. This reduces basal pathway activation.
-
This compound Treatment: Treat cells with this compound (e.g., at the EC50 concentration determined for your cell type) for 15 minutes. Include a vehicle-only control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-ERK (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to the Alpha-7 receptor, activating the MAPK/ERK pathway to promote differentiation.
Mechanisms of this compound Resistance
Caption: Potential mechanisms of resistance include receptor alterations and pathway disruptions.
Troubleshooting Workflow for Loss of Response
References
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. researchgate.net [researchgate.net]
- 8. Common pitfalls of stem cell differentiation: a guide to improving protocols for neurodegenerative disease models and research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Common pitfalls of stem cell differentiation: a guide to improving protocols for neurodegenerative disease models and research - University of Wollongong - Figshare [ro.uow.edu.au]
- 10. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Guide to Indorenate and Other 5-HT1A Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the 5-HT1A receptor agonist indorenate against other well-characterized agonists. This document provides a synthesis of available experimental data on binding affinities, functional potencies, and the underlying signaling pathways to aid in the selection of appropriate compounds for research and development.
This guide provides a comparative analysis of this compound alongside other prominent 5-HT1A agonists for which quantitative data are available. The comparators include the full agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and the azapirone class of partial agonists: buspirone, gepirone, tandospirone, and ipsapirone.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of selected 5-HT1A agonists. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. It is important to note the variability in reported values across different studies, which can be attributed to variations in experimental conditions, such as the radioligand used, tissue or cell type, and specific assay protocols.
| Compound | Class | Ki (nM) | EC50 (nM) | Emax (% of 8-OH-DPAT) | Receptor Source / Assay Conditions |
| This compound | Tryptamine Derivative | Not Reported | Not Reported | Not Reported | - |
| 8-OH-DPAT | Aminotetralin | 0.4 - 1.2 | 1.9 - 10 | 100% (Full Agonist) | Rat Hippocampus / [3H]8-OH-DPAT; CHO cells / cAMP assay |
| Buspirone | Azapirone (Partial Agonist) | 9.5 - 39.8 | 10 - 48.4 | ~30-60% | Rat Hippocampus / [3H]8-OH-DPAT; Rat Striatum / Tyrosine Hydroxylation Inhibition |
| Gepirone | Azapirone (Partial Agonist) | ~31.8 | 8.2 - 836 | Not Reported | Human 5-HT1A receptors; CHO cells / cAMP assay; Rat Striatum / Tyrosine Hydroxylation Inhibition |
| Tandospirone | Azapirone (Partial Agonist) | 27 - 44.7 | Not Reported | ~60% | Rat Cortical Membranes / [3H]Tandospirone; Adenylate Cyclase Assay |
| Ipsapirone | Azapirone (Partial Agonist) | 10 - 21 | 50 | Not Reported | Rat Hippocampal Membranes / [3H]8-OH-DPAT; Rat Striatum / Tyrosine Hydroxylation Inhibition |
Signaling Pathways and Experimental Workflows
The activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
The following diagrams, generated using the DOT language, illustrate the primary 5-HT1A receptor signaling pathway and a typical experimental workflow for comparing the functional activity of 5-HT1A agonists.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or rat hippocampal tissue.
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Non-specific Binding Control: 10 µM serotonin or 8-OH-DPAT.
-
Test Compounds: this compound and other 5-HT1A agonists at various concentrations.
-
Instrumentation: Scintillation counter, filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [3H]8-OH-DPAT (typically near its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To measure the functional activity of a test compound by quantifying its ability to stimulate G-protein activation.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor.
-
Reagents: [35S]GTPγS, GDP, unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test Compounds: this compound and other 5-HT1A agonists at various concentrations.
-
Instrumentation: Scintillation counter, filtration manifold.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [35S]GTPγS, GDP, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from the total binding to obtain specific binding. Plot the specific binding against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To measure the functional activity of a test compound by quantifying its ability to inhibit adenylyl cyclase activity.
Materials:
-
Cells: Whole cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Reagents: Forskolin (an adenylyl cyclase activator), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a cAMP detection kit (e.g., HTRF, ELISA).
-
Test Compounds: this compound and other 5-HT1A agonists at various concentrations.
-
Instrumentation: A plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Pre-treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This compound is a multi-target serotonergic agent with known agonist activity at the 5-HT1A receptor, contributing to its anxiolytic and antidepressant-like effects. While qualitative evidence suggests a high affinity for this receptor, a lack of publicly available quantitative binding and functional data for this compound presents a significant challenge for a direct and comprehensive comparison with other 5-HT1A agonists.
In contrast, a wealth of data exists for other 5-HT1A agonists, such as the full agonist 8-OH-DPAT and the partial agonist azapirone class of drugs. These compounds exhibit a range of binding affinities and functional efficacies, providing a valuable toolkit for researchers investigating the physiological and pathological roles of the 5-HT1A receptor.
For researchers considering this compound for their studies, it is crucial to acknowledge its activity at 5-HT1B and 5-HT2C receptors, which may contribute to its overall pharmacological profile. Future studies that quantify the binding affinity and functional efficacy of this compound at the 5-HT1A receptor are necessary to fully elucidate its pharmacological properties and to facilitate a more precise comparison with other agents in its class. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New hypoglycemic effects of this compound mediated by the 5-HT1a and 5-HT2a receptors: In vivo and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavioural actions of the serotonergic anxiolytic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Indorenate: A Comparative Efficacy Analysis Against Established Antihypertensive Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive efficacy of indorenate, a serotonin receptor agonist, with established classes of antihypertensive drugs, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), beta-blockers, calcium channel blockers, and diuretics. This analysis is supported by a review of available clinical data and detailed experimental protocols to provide a thorough resource for researchers and drug development professionals.
Mechanism of Action: A Divergence in Approach
Existing antihypertensive therapies primarily target the renin-angiotensin-aldosterone system, adrenergic receptors, or calcium influx in vascular smooth muscle. This compound, in contrast, modulates the central nervous system's control of blood pressure.
This compound: A tryptamine derivative, this compound acts as an agonist at serotonin receptors 5-HT1A, 5-HT1B, and 5-HT2C.[1][2] Its primary antihypertensive effect is attributed to its agonist activity at central 5-HT1A receptors, which leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced peripheral vascular resistance and a lowering of blood pressure.[3]
Established Antihypertensives:
-
ACE Inhibitors: Inhibit the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
-
ARBs: Selectively block the binding of angiotensin II to its AT1 receptor, preventing its vasoconstrictive effects.
-
Beta-Blockers: Block the effects of adrenaline and noradrenaline on beta-adrenergic receptors, primarily in the heart, reducing heart rate and cardiac output.
-
Calcium Channel Blockers: Inhibit the influx of calcium into vascular smooth muscle cells, leading to vasodilation.
-
Diuretics: Promote the excretion of sodium and water from the body, reducing blood volume.
Comparative Efficacy: A Review of Clinical Data
Direct head-to-head clinical trials comparing this compound with other antihypertensive classes are limited. Therefore, this comparison is based on an analysis of available data from separate clinical trials and meta-analyses.
Data Presentation: Quantitative Efficacy of Antihypertensive Classes
The following tables summarize the approximate systolic and diastolic blood pressure reductions observed with monotherapy for each drug class. It is important to note that these values represent averages from large patient populations and individual responses can vary.
| Antihypertensive Class | Average Systolic Blood Pressure (SBP) Reduction (mmHg) | Average Diastolic Blood Pressure (DBP) Reduction (mmHg) | Key References |
| This compound | Data primarily focuses on DBP reduction | ~16 | Clinical Safety and Effectiveness of this compound in Essential Hypertension |
| ACE Inhibitors | ~8 | ~5 | [4][5][6] |
| ARBs | ~8-13 | ~5-8 | [7][8][9][10] |
| Beta-Blockers | ~10 | ~8 | [11][12][13][14] |
| Calcium Channel Blockers | ~9-13 | ~6-8 | [15][16][17] |
| Diuretics (Thiazide) | ~6-8 | ~3-4 | [18] |
| Diuretics (Loop) | ~8 | ~4 | [19][20] |
Note: The efficacy of this compound has been primarily demonstrated through its effect on diastolic blood pressure in early clinical studies. Further large-scale trials are needed to establish its average systolic blood pressure-lowering effect. The data for other classes are derived from extensive meta-analyses of numerous randomized controlled trials.
Experimental Protocols
To ensure transparency and reproducibility, this section details a representative experimental protocol for a clinical trial evaluating the efficacy of an antihypertensive agent, based on established guidelines and practices.
Representative Phase III Clinical Trial Protocol for an Antihypertensive Drug
Title: A Phase III, Randomized, Double-Blind, Active-Comparator Controlled Study to Evaluate the Efficacy and Safety of [Investigational Drug] in Patients with Essential Hypertension.
1. Study Objectives:
- Primary Objective: To compare the antihypertensive efficacy of the investigational drug to a standard active comparator in reducing sitting trough cuff diastolic blood pressure (DBP) from baseline after 8 weeks of treatment.
- Secondary Objectives:
- To evaluate the effect of the investigational drug on sitting trough cuff systolic blood pressure (SBP).
- To assess the safety and tolerability of the investigational drug.
- To evaluate the 24-hour ambulatory blood pressure monitoring (ABPM) profile.
2. Study Design:
- A multicenter, randomized, double-blind, parallel-group, active-controlled study.[21][22]
- Screening Phase (2-4 weeks): Patients undergo a washout period from previous antihypertensive medications and their eligibility is assessed.
- Randomization: Eligible patients are randomized in a 1:1 ratio to receive either the investigational drug or the active comparator.
- Treatment Period (8 weeks): Patients receive the assigned treatment.
- Follow-up: Clinic visits are scheduled at weeks 2, 4, and 8 to assess blood pressure, heart rate, and adverse events. 24-hour ABPM is performed at baseline and at week 8.
3. Study Population:
- Inclusion Criteria:
- Male or female patients aged 18-75 years.
- Diagnosis of essential hypertension (mean sitting DBP ≥ 95 mmHg and < 110 mmHg).
- Willingness to provide informed consent.
- Exclusion Criteria:
- Secondary hypertension.
- History of significant cardiovascular events (e.g., myocardial infarction, stroke) within the last 6 months.
- Severe renal or hepatic impairment.
- Known hypersensitivity to the study drug or comparator.
4. Efficacy and Safety Assessments:
- Efficacy:
- Trough sitting cuff blood pressure and heart rate measurements at each visit.
- 24-hour ABPM at baseline and week 8.
- Safety:
- Monitoring and recording of all adverse events (AEs).
- Physical examinations.
- 12-lead electrocardiograms (ECGs).
- Laboratory safety tests (hematology, clinical chemistry, urinalysis).
5. Statistical Analysis:
- The primary efficacy endpoint (change from baseline in mean sitting trough DBP at week 8) will be analyzed using an analysis of covariance (ANCOVA) model with treatment and center as factors and baseline DBP as a covariate.
- Secondary efficacy endpoints will be analyzed using similar statistical models.
- Safety data will be summarized descriptively.
Visualizing Mechanisms and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: this compound's signaling pathway leading to blood pressure reduction.
References
- 1. New hypoglycemic effects of this compound mediated by the 5-HT1a and 5-HT2a receptors: In vivo and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Central 5-hydroxytryptamine (5-HT) receptors in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood pressure lowering efficacy of angiotensin converting enzyme (ACE) inhibitors for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood pressure lowering efficacy of angiotensin converting enzyme (ACE) inhibitors for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Antihypertensive efficacy of angiotensin receptor blockers as monotherapy as evaluated by ambulatory blood pressure monitoring: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blood pressure lowering efficacy of angiotensin receptor blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Azilsartan on clinical blood pressure reduction compared to other angiotensin receptor blockers: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Blood pressure lowering effects of β-blockers as add-on or combination therapy: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood pressure lowering efficacy of beta-1 selective beta blockers for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Time course for blood pressure lowering of dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blood pressure lowering effect of calcium channel blockers on perioperative hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A systematic review of the blood pressure lowering efficacy of diuretics as second-line therapy for primary hypertension - UBC Library Open Collections [open.library.ubc.ca]
- 19. Blood pressure‐lowering efficacy of loop diuretics for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A phase 3 double-blind randomized (CONSORT-compliant) study of azilsartan medoxomil compared to valsartan in Chinese patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase 3 clinical trial set up – REVIVE [revive.gardp.org]
Cross-Validation of Indorenate's Hypoglycemic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoglycemic effects of Indorenate, a serotonin analog, with established alternative treatments, metformin and glibenclamide. The information is compiled from preclinical in vivo studies to facilitate further research and development in the field of metabolic disorders.
Quantitative Data Summary
The following tables summarize the available quantitative data on the hypoglycemic and antihyperglycemic effects of this compound and its comparators.
Table 1: Antihyperglycemic Effect in Oral Glucose Tolerance Test (OGTT) in Wistar Rats
| Compound | Dosage | Route of Administration | Blood Glucose Reduction (%) | Time Point of Maximum Effect |
| This compound | 10 mg/kg | Oral | Suppressed hyperglycemia (quantitative data not available) | 1 hour post-glucose load[1] |
| Metformin | 300 mg/kg | Oral | Slight but significant decrease (quantitative data not available) | 1 hour post-glucose load[1] |
| Metformin | Not specified | Oral | 57.42% | 2 hours |
| Glibenclamide | 10 mg/kg | Oral | Data not available | Data not available |
Table 2: Hypoglycemic Effect in Diabetic Rat Models
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| This compound | Streptozotocin-induced diabetic rats | Not specified | Not specified | Increased insulin levels; Decreased glycemia in euglycemic clamp test (quantitative data not available)[2] |
| Metformin | Streptozotocin-induced diabetic rats | Not specified | Oral | Reduced blood glucose by 40.7% |
| Glibenclamide | Streptozotocin-induced diabetic rats | 2 mg/kg/day | Oral | Decreased blood glucose concentration and increased insulin levels |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Induction of Diabetes Mellitus in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (220-250 g).
-
Inducing Agent: Streptozotocin (STZ), dissolved in cold 0.1 M citrate buffer (pH 4.5) immediately before use.
-
Procedure for Type 1 Diabetes Model: A single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 50-65 mg/kg. Animals are fasted for approximately 12 hours before STZ administration to increase the uptake of STZ by pancreatic β-cells.
-
Confirmation of Diabetes: Blood glucose levels are measured 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study. To counteract the initial hypoglycemic phase after STZ injection, animals are given access to a 5% glucose solution for the first 24 hours.
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Rats are fasted overnight (approximately 16-18 hours) with free access to water.
-
Procedure:
-
A baseline blood sample is collected from the tail vein (t=0).
-
The test compound (this compound, metformin, or glibenclamide) or vehicle is administered orally.
-
After a specific period (e.g., 30 or 60 minutes), a glucose solution (2 g/kg body weight) is administered orally.
-
Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: Blood glucose levels at each time point are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp
-
Animal Preparation: Rats are anesthetized and catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for several days before the experiment.
-
Procedure:
-
A continuous infusion of human insulin is initiated to achieve a state of hyperinsulinemia.
-
A variable infusion of 20% glucose is started and adjusted to maintain the rat's blood glucose at a constant, euglycemic level (around 100-120 mg/dL).
-
Blood glucose is monitored every 5-10 minutes from the arterial catheter.
-
Once a steady state is reached (stable blood glucose with a constant glucose infusion rate for at least 30 minutes), the glucose infusion rate (GIR) is recorded.
-
-
Data Analysis: The GIR is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is required to maintain euglycemia in the presence of high insulin levels.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound's hypoglycemic effect and a typical experimental workflow.
References
A Comparative Analysis of Indorenate and Buspirone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacological and behavioral profiles of Indorenate and buspirone. This document synthesizes available preclinical and clinical data to facilitate an objective comparison.
While buspirone is a well-established anxiolytic agent with extensive clinical data, information on this compound is primarily derived from preclinical studies. This guide reflects the current state of knowledge on both compounds.
Mechanism of Action
Both this compound and buspirone derive their primary pharmacological effects from their interaction with the serotonergic system, particularly the 5-HT1A receptor. However, their receptor binding profiles exhibit notable differences.
This compound is a tryptamine derivative that acts as an agonist at 5-HT1A, 5-HT1B, and 5-HT2C serotonin receptors.[1][2][3] Its anxiolytic, antihypertensive, and anorectic effects are thought to be mediated predominantly through its action at 5-HT1A receptors, with contributions from the 5-HT1B and 5-HT2C subtypes.[3] Some evidence also suggests that this compound may interact with α1-adrenergic and benzodiazepine receptors.[4]
Buspirone , an azapirone derivative, is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[5] This dual action is believed to contribute to its anxiolytic effects.[5] Buspirone also possesses a weak affinity for dopamine D2 receptors, where it acts as an antagonist.
A summary of the receptor binding affinities is presented in Table 1.
Table 1: Comparative Receptor Binding Profiles
| Receptor | This compound | Buspirone |
| 5-HT1A | Agonist (High Affinity)[1][3] | Partial Agonist (Postsynaptic), Full Agonist (Presynaptic) |
| 5-HT1B | Agonist[1][3] | No significant affinity |
| 5-HT2C | Agonist[1][3] | No significant affinity |
| Dopamine D2 | No significant affinity | Antagonist (Weak Affinity) |
| α1-adrenergic | Possible interaction[4] | No significant affinity |
| Benzodiazepine | Possible interaction[4] | No significant affinity |
Pharmacological Effects: A Preclinical Comparison
Preclinical studies have demonstrated the anxiolytic and antidepressant-like effects of both this compound and buspirone in various animal models.
Anxiolytic Effects
The anxiolytic potential of both compounds has been assessed using the marble-burying test in rodents. In this test, a reduction in the number of marbles buried is indicative of an anxiolytic effect.
Experimental Protocol: Marble-Burying Test
The marble-burying test is a widely used assay to evaluate anxiety-like and obsessive-compulsive-like behaviors in rodents.[6]
-
Apparatus: A standard polycarbonate cage (e.g., 26 x 48 x 20 cm) is filled with approximately 5 cm of unscented bedding material.[6]
-
Procedure: Twenty-four marbles are evenly distributed on the surface of the bedding.[6] An animal is placed in the cage and allowed to explore for a 30-minute period.[6]
-
Measurement: At the end of the session, the number of marbles that are at least two-thirds buried is counted.[6] A decrease in the number of buried marbles is interpreted as an anxiolytic-like effect.
Antidepressant-Like Effects
The forced swim test is a common behavioral paradigm used to screen for antidepressant efficacy. A decrease in immobility time in this test is suggestive of an antidepressant-like effect. A study directly comparing this compound and buspirone in the forced swim test found that both compounds reduced immobility, indicating potential antidepressant properties.[7]
Experimental Protocol: Forced Swim Test (Rat)
The forced swim test, also known as the Porsolt test, assesses behavioral despair in rodents.[8][9]
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure: Rats are individually placed in the cylinder for a 15-minute pre-test session. Twenty-four hours later, they are placed back in the cylinder for a 5-minute test session. The duration of immobility (making only movements necessary to keep the head above water) during the 5-minute test session is recorded.
-
Measurement: A reduction in the duration of immobility is indicative of an antidepressant-like effect.[8][9]
A summary of the comparative preclinical behavioral effects is presented in Table 2.
Table 2: Comparative Preclinical Behavioral Effects
| Behavioral Test | This compound | Buspirone |
| Marble-Burying Test (Anxiolytic) | Anxiolytic-like effects observed[10] | Anxiolytic-like effects observed |
| Forced Swim Test (Antidepressant) | Reduced immobility (10 mg/kg)[7] | Reduced immobility (5.0 and 10.0 mg/kg)[7] |
Cardiovascular Effects
This compound was initially investigated for its antihypertensive properties.[11] Studies in pithed rats have shown that this compound can produce pressor effects, likely through the stimulation of 5-HT2 receptors.[12][13] In contrast, buspirone does not exhibit significant direct effects on blood pressure.
Experimental Protocol: Blood Pressure Measurement in Pithed Rats
This protocol allows for the investigation of the direct vascular effects of a compound in the absence of central nervous system and reflex autonomic influences.
-
Animal Preparation: Rats are anesthetized, and a pithing rod is inserted through the orbit and foramen magnum down the entire length of the spinal cord to destroy the central nervous system. The animals are then artificially ventilated.
-
Instrumentation: The carotid artery is cannulated for the measurement of arterial blood pressure, and the jugular vein is cannulated for drug administration.
-
Procedure: After a stabilization period, dose-response curves are generated by administering increasing doses of the test compound.
-
Measurement: Changes in mean arterial pressure are recorded and analyzed.
Pharmacokinetics
There is a significant disparity in the available pharmacokinetic data for this compound and buspirone.
This compound: Comprehensive pharmacokinetic data for this compound in humans is not available in the public domain. Preclinical studies in animals have been conducted, but detailed parameters such as bioavailability, half-life, and metabolism in humans remain to be determined.
Buspirone: The pharmacokinetics of buspirone are well-characterized in humans. It is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, resulting in low bioavailability (approximately 4%). Peak plasma concentrations are reached within 40 to 90 minutes. The elimination half-life is approximately 2 to 3 hours. Buspirone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.
Clinical Data
This compound: To date, there are no published clinical trials evaluating the efficacy and safety of this compound in humans for any indication.
Buspirone: Buspirone is approved for the management of anxiety disorders. Numerous clinical trials have demonstrated its efficacy in treating generalized anxiety disorder, with a safety profile that differs from traditional anxiolytics like benzodiazepines. Buspirone is generally well-tolerated, with common side effects including dizziness, nausea, and headache.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the forced swim test.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the Forced Swim Test.
Caption: Logical relationship of anxiolytic effects.
Conclusion
This compound and buspirone are both serotonergic agents with demonstrated anxiolytic and potential antidepressant properties in preclinical models. Their primary mechanistic overlap is their activity at the 5-HT1A receptor. However, this compound's broader spectrum of activity at other serotonin receptors (5-HT1B and 5-HT2C) and its potential interaction with other receptor systems may confer a different pharmacological profile.
The most significant difference lies in the level of clinical development. Buspirone is a clinically approved and well-characterized anxiolytic, whereas this compound remains a preclinical compound with no available human data. Further research, including clinical trials, would be necessary to determine the therapeutic potential and safety profile of this compound in humans and to allow for a direct comparison of its clinical performance with that of buspirone. This guide serves as a summary of the currently available data to inform future research directions.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Further evidence that the discriminative stimulus properties of this compound are mediated by 5-HT 1A/1B/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus properties of this compound in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound modifies a1-adrenergic and benzodiazepine receptor binding in the rat brain: an autoradiography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constriction of porcine arteriovenous anastomoses by this compound is unrelated to 5-HT1A, 5-HT1B, 5-HT1C or 5-HT1D receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpn.or.kr [cpn.or.kr]
- 7. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Behavioural actions of the serotonergic anxiolytic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the teratological potential of the new antihypertensive 5-methoxytryptamine, beta-methylcarboxylate hydrochloride (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. produccion.siia.unam.mx [produccion.siia.unam.mx]
A Comparative Guide to Indorenate and 8-OH-DPAT in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Indorenate and 8-OH-DPAT, two frequently studied serotonin receptor ligands, focusing on their performance in receptor binding assays. The information presented herein is intended to assist researchers in selecting the appropriate compound for their specific experimental needs by offering a side-by-side analysis of their binding profiles, supported by experimental data and methodologies.
Introduction
This compound (5-methoxytryptamine-β-methylcarboxylate) and 8-OH-DPAT (8-hydroxy-2-(dipropylamino)tetralin) are both recognized for their significant affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype. 8-OH-DPAT is a well-established and widely used selective 5-HT1A receptor agonist. This compound is also a 5-HT1A receptor agonist but is known to interact with other 5-HT receptor subtypes as well.[1][2] Understanding the nuances of their receptor binding profiles is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the serotonergic system.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (pKi and Ki) of this compound and 8-OH-DPAT for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (pKi) | This compound (Ki in nM) | 8-OH-DPAT (pKi) | 8-OH-DPAT (Ki in nM) |
| 5-HT1A | Data not available | High Affinity¹ | ~8.19 - 9.20 | ~1.0 - 15.8 |
| 5-HT1B | Data not available | Moderate Affinity² | ~5.42 | ~3800 |
| 5-HT2C | Data not available | Moderate Affinity² | Data not available | Data not available |
| 5-HT7 | Data not available | Data not available | ~6.33 | ~466 |
¹this compound has been shown to fully displace [³H]8-OH-DPAT from 5-HT1A receptors, indicating high affinity, though specific Ki values were not provided in the reviewed literature. ²Qualitative descriptions from literature suggest this compound's affinity for these receptors, but specific Ki values are not readily available.
Experimental Protocols
A standardized radioligand binding assay is essential for determining the binding affinity of a test compound for a specific receptor. Below is a detailed protocol representative of the methodology used to generate the comparative data.
Radioligand Binding Assay Protocol
1. Objective: To determine the binding affinity (Ki) of a test compound (this compound or 8-OH-DPAT) for a specific serotonin receptor subtype.
2. Materials:
- Test Compounds: this compound hydrochloride, 8-OH-DPAT hydrobromide.
- Cell Membranes: Commercially available or in-house prepared cell membranes expressing the human serotonin receptor of interest (e.g., CHO-K1 or HEK293 cells).
- Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
- Non-specific Binding Ligand: A high concentration of a non-labeled ligand that binds to the target receptor (e.g., 10 µM serotonin).
- 96-well Plates: For incubation of assay components.
- Filtration Apparatus: A cell harvester to separate bound from free radioligand.
- Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
- Scintillation Vials and Fluid: For quantification of radioactivity.
- Liquid Scintillation Counter: To measure the amount of bound radioligand.
3. Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and the non-specific binding ligand in a suitable solvent (e.g., DMSO).
-
Dilute the cell membrane preparation in the assay buffer to the desired protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding ligand.
-
Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compound (this compound or 8-OH-DPAT).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For the competition assay, plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
The diagram above illustrates the key steps involved in a competitive radioligand binding assay, from the preparation of reagents to the final data analysis.
Activation of the 5-HT1A receptor, the primary target for both this compound and 8-OH-DPAT, initiates a cascade of intracellular signaling events.
Upon agonist binding, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The dissociated Gβγ subunits can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, resulting in neuronal hyperpolarization.
Conclusion
Both this compound and 8-OH-DPAT are valuable tools for investigating the serotonergic system, with both demonstrating high affinity for the 5-HT1A receptor. 8-OH-DPAT exhibits a more selective profile, primarily targeting the 5-HT1A receptor with some affinity for the 5-HT7 receptor. In contrast, this compound displays a broader binding profile, with reported affinity for 5-HT1A, 5-HT1B, and 5-HT2C receptors. The choice between these two compounds should be guided by the specific research question and the desired receptor interaction profile. For studies requiring high selectivity for the 5-HT1A receptor, 8-OH-DPAT remains the compound of choice. This compound may be more suitable for investigations where the simultaneous modulation of multiple 5-HT receptor subtypes is of interest. The provided experimental protocol offers a robust framework for conducting in-house binding assays to further characterize these and other novel compounds.
References
Evaluating the Therapeutic Potential of Indorenate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indorenate (TR-3369) is a tryptamine derivative with a multifaceted pharmacological profile, primarily acting as an agonist at serotonin 5-HT1A, 5-HT1B, and 5-HT2C receptors.[1] This profile has led to the investigation of its therapeutic potential across a range of conditions, including anxiety, depression, and hypertension. This guide provides an objective comparison of this compound's performance with established therapeutic alternatives, supported by available experimental data, to aid researchers and drug development professionals in evaluating its potential.
Mechanism of Action: A Multi-Target Serotonergic Agonist
This compound's therapeutic effects are attributed to its interaction with multiple serotonin receptor subtypes. Its agonist activity at 5-HT1A receptors is believed to be the primary driver of its anxiolytic and antihypertensive properties.[1] Stimulation of 5-HT1A receptors is a well-established mechanism for anxiolysis. In the context of hypertension, central 5-HT1A receptor activation can reduce sympathetic outflow, leading to a decrease in blood pressure.
The compound's affinity for 5-HT1B and 5-HT2C receptors further contributes to its pharmacological profile, potentially influencing its anorectic and antidepressant-like effects.[1] The complex interplay of these receptor interactions defines the unique therapeutic potential of this compound.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound's target receptors.
Comparative Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki, nM) of this compound and its comparator drugs. Lower Ki values indicate higher binding affinity.
| Receptor | This compound | Buspirone | Fluoxetine | Propranolol |
| 5-HT1A | High Affinity | High Affinity | Low Affinity | Moderate Affinity |
| 5-HT1B | High Affinity | Low Affinity | Low Affinity | Moderate Affinity |
| 5-HT2C | High Affinity | Low Affinity | Moderate Affinity (R-fluoxetine)[2] | Low Affinity |
| SERT | Low Affinity | Low Affinity | High Affinity [2][3] | Low Affinity |
| D2 | Low Affinity | Moderate Affinity | Low Affinity | Low Affinity |
| α1-adrenergic | Moderate Affinity | Low Affinity | Low Affinity | Moderate Affinity |
| β-adrenergic | Low Affinity | Low Affinity | Low Affinity | High Affinity |
Note: "High Affinity" generally corresponds to Ki values in the low nanomolar range, "Moderate Affinity" in the mid-nanomolar range, and "Low Affinity" in the high nanomolar to micromolar range. Specific Ki values can vary between studies and experimental conditions.
Therapeutic Potential and Comparative Efficacy
Anxiolytic Effects: Comparison with Buspirone
This compound has demonstrated anxiolytic properties, which are primarily attributed to its 5-HT1A receptor agonism, a mechanism it shares with the clinically used anxiolytic, Buspirone.
Experimental Data:
| Drug | Model | Key Finding |
| This compound | Burying Behavior Test | Reduced burying behavior, indicative of anxiolytic effects. |
| Buspirone | Burying Behavior Test | Reduced burying behavior, similar to this compound. |
Experimental Protocol: Elevated Plus Maze
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents.
-
Apparatus: A plus-shaped maze raised from the floor with two open and two enclosed arms.
-
Procedure: A rodent is placed at the center of the maze and allowed to explore for a defined period.
-
Measurements: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
Antidepressant Effects: Comparison with Fluoxetine
This compound has shown antidepressant-like activity in preclinical models. This is compared with Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).
Experimental Data:
| Drug | Model | Dose (mg/kg) | Effect on Immobility Time |
| This compound | Forced Swim Test (Rat) | 10 | Reduced |
| Buspirone | Forced Swim Test (Rat) | 5.0, 10.0 | Reduced |
| Fluoxetine | Forced Swim Test (Rat) | Varies | Reduced |
Data from a study by Rocha-González et al. (2002) directly comparing this compound and Buspirone.
Experimental Protocol: Forced Swim Test
The forced swim test is a common behavioral model used to screen for antidepressant-like activity.
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: Typically, a two-day protocol is used. On day one, the animal is placed in the water for a "pre-test" session. On day two, following drug administration, the animal is placed in the water again for a shorter "test" session.
-
Measurement: The duration of immobility (floating passively) is measured. Antidepressant compounds are expected to decrease the duration of immobility.
Antihypertensive Effects: Comparison with Propranolol
This compound's antihypertensive effects are thought to be mediated by central 5-HT1A receptor activation. This is in contrast to Propranolol, a non-selective beta-adrenergic receptor antagonist (beta-blocker).
Experimental Data:
Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model
The SHR is a widely used genetic model of hypertension.
-
Animal Model: Spontaneously Hypertensive Rats (SHR), which genetically develop hypertension.
-
Procedure: After a period of acclimatization, baseline blood pressure is measured. The animals are then treated with the test compound or a comparator over a specified period.
-
Measurement: Blood pressure is monitored regularly using methods such as the tail-cuff method. The reduction in blood pressure from baseline is the primary outcome measure.
Summary and Future Directions
This compound presents a compelling profile as a multi-target serotonergic agent with potential therapeutic applications in anxiety, depression, and hypertension. Its mechanism of action, centered on 5-HT1A, 5-HT1B, and 5-HT2C receptor agonism, offers a distinct alternative to existing therapies.
-
Anxiety: this compound's 5-HT1A agonism provides a similar mechanistic approach to Buspirone for anxiolysis. Further head-to-head studies in validated anxiety models are warranted to delineate its comparative efficacy and side-effect profile.
-
Depression: The antidepressant-like effects of this compound, likely mediated by its complex serotonergic actions, position it as a potential alternative to SSRIs like Fluoxetine. Comparative studies should explore its efficacy in a broader range of depression models.
-
Hypertension: this compound's central mechanism of action for blood pressure reduction offers a different therapeutic strategy compared to peripherally acting agents like the beta-blocker Propranolol. Direct comparative studies in hypertensive models are needed to fully assess its potential in this indication.
The development of this compound or similar multi-target serotonergic agents could provide valuable new options for patients who do not respond to or tolerate existing treatments. Future research should focus on conducting direct, well-controlled comparative studies to clearly define this compound's therapeutic potential and place in the clinical landscape.
References
Independent Verification of Indorenate's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective potential of Indorenate, a serotonin 5-HT1A, 5-HT1B, and 5-HT2C receptor agonist, with established and emerging neuroprotective agents. Due to the limited availability of direct in vitro neuroprotective data for this compound, this comparison leverages data from other 5-HT1A receptor agonists, namely 8-OH-DPAT and Buspirone, as functional proxies to contextualize its potential efficacy. The guide also includes detailed experimental methodologies for key assays and visual representations of relevant pathways and workflows to support further research and drug development efforts.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize quantitative data from in vivo and in vitro studies on this compound and selected alternative neuroprotective agents. It is important to note that direct comparative studies are scarce, and the presented data is compiled from individual studies with varying experimental conditions.
In Vivo Neuroprotective Effects
| Compound | Model | Species | Key Efficacy Endpoint | Results |
| This compound | Chronic Spinal Cord Injury (Contusion) | Rat | Basso, Beattie, and Bresnahan (BBB) locomotor rating scale | Significant improvement in motor recovery in this compound-treated animals compared to saline group.[1] |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Human | Survival Rate | May increase survival by two to three months.[2] |
| Edaravone | Global Cerebral Hypoxia | Rat | Motor Coordination (Paw Replacement Test) | Modest increase in paw replacements in treated males compared to untreated hypoxic animals.[3] |
| Minocycline | Intracerebral Hemorrhage (ICH) | Mouse | Brain Damage Area & Neuronal Death | Significant reduction in brain damage and neuronal death at a concentration of 40 µg/ml.[4] |
In Vitro Neuroprotective Effects (Proxy Data for this compound)
| Compound (Proxy for this compound) | Cell Type | Insult | Assay | Results |
| 8-OH-DPAT | Rat Cortical Neurons | Ischemic Damage | Neuronal Death & Dendrite Loss | Reduced neuronal death and dendrite loss.[5] |
| Buspirone | Human ARPE-19 Cells | Paraquat (Oxidative Stress) | Cell Viability (WST-1 Assay) | Dose-dependent protection of cell viability.[6] |
| Riluzole | Primary Progressive MS Patients | Disease Progression | Cervical Cord Atrophy & T1 Hypointense Lesions | Reduced the rate of cervical cord atrophy and development of T1 hypointense lesions.[7] |
| Edaravone | Rat Hippocampal Neurons | Oxidative Stress | Cell Viability & Apoptosis | Protected dopaminergic neurons against 6-OHDA-induced toxicity.[3] |
| Minocycline | Mixed Neuronal Cultures | Glutamate-induced Oxidative Stress | LDH Release | Protected mixed neuronal cultures from glutamate-induced oxidative cell death. |
Signaling Pathways and Experimental Workflows
Visual diagrams generated using Graphviz provide a conceptual overview of the potential neuroprotective signaling pathway of 5-HT1A receptor agonists like this compound and a typical experimental workflow for assessing neuroprotection.
Caption: Putative neuroprotective signaling pathway of this compound via 5-HT1A receptor activation.
Caption: General experimental workflow for assessing neuroprotective effects.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate neuroprotection.
In Vivo Model: Rat Spinal Cord Injury (Contusion)
-
Animal Model: Adult female Sprague-Dawley rats are commonly used.
-
Injury Induction: A laminectomy is performed at the thoracic level (e.g., T9-T10). A standardized contusion injury is induced using a weight-drop device or an impactor to ensure consistent injury severity.
-
Treatment: this compound or the vehicle (e.g., saline) is administered, often via intraperitoneal injection, starting at a specific time point post-injury and continued for a defined duration. Dosing regimens may vary.
-
Behavioral Assessment: Locomotor function is assessed at regular intervals using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor rating scale. This scale evaluates joint movement, paw placement, coordination, and trunk stability.
-
Histological Analysis (Optional): At the end of the study, spinal cord tissue can be collected for histological analysis to assess lesion volume, white matter sparing, and neuronal survival.
In Vitro Model: Neuronal Cell Viability Assay (MTT Assay)
-
Cell Culture: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or neuronal cell lines (e.g., SH-SY5Y) are seeded in 96-well plates and allowed to adhere and differentiate.
-
Induction of Injury: Neuronal injury is induced by exposing the cells to a neurotoxic agent, such as glutamate (for excitotoxicity) or hydrogen peroxide/rotenone (for oxidative stress), for a specified duration.
-
Treatment: Cells are co-treated or pre-treated with various concentrations of this compound (or a proxy) or alternative neuroprotective agents.
-
MTT Assay: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the control (untreated, uninjured) cells.
In Vitro Model: Lactate Dehydrogenase (LDH) Release Assay
-
Cell Culture and Injury Induction: The initial steps are similar to the MTT assay.
-
LDH Measurement: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. At the end of the experiment, an aliquot of the culture supernatant is collected.
-
Assay Principle: The collected supernatant is incubated with a reaction mixture containing lactate and NAD+. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. The amount of NADH produced is then measured, typically through a coupled enzymatic reaction that results in a colored product.
-
Quantification: The absorbance of the colored product is measured using a microplate reader. The amount of LDH release is proportional to the number of dead or damaged cells. Results are often expressed as a percentage of the maximum LDH release (from cells treated with a lysis buffer).
In Vitro Model: Reactive Oxygen Species (ROS) Production Assay
-
Cell Culture and Injury Induction: Similar to other in vitro assays, neuronal cells are cultured and then exposed to an agent that induces oxidative stress.
-
Fluorescent Probe: Cells are loaded with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Treatment: Cells are treated with the test compounds (this compound, alternatives) before or during the induction of oxidative stress.
-
Quantification: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or fluorescence microscopy. A decrease in fluorescence in treated cells compared to untreated, injured cells indicates a reduction in ROS production.
Conclusion
The available evidence suggests that this compound, as a 5-HT1A receptor agonist, holds promise as a neuroprotective agent, particularly demonstrated by its positive effects on motor function recovery in a preclinical model of spinal cord injury.[1] The broader class of 5-HT1A agonists has shown neuroprotective potential in various in vitro models of neuronal injury, acting through pathways that promote cell survival and reduce excitotoxicity. However, a direct and comprehensive comparison of this compound with other neuroprotective drugs is hampered by the lack of specific in vitro data on its effects on neuronal viability, apoptosis, and oxidative stress. Further research focusing on these in vitro endpoints is crucial to fully elucidate the neuroprotective profile of this compound and to enable a more direct comparison with alternative therapeutic strategies. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such future investigations.
References
- 1. 5-HT1A receptor-mediated apoptosis: death by JNK? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects of 5-HT1A Receptor Inhibition and 5-HT2A Receptor Stimulation Against Streptozotocin-Induced Apoptosis in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of 8-OH-DPAT in global cerebral ischemia assessed by stereological cell counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of 5-HT1A receptor agonist, Bay X 3702, demonstrated in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buspirone Enhances Cell Survival and Preserves Structural Integrity during Oxidative Injury to the Retinal Pigment Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Meta-Analysis of Indorenate: A Review of Preclinical Data
A comprehensive review of available research indicates that there is no publicly accessible data from human clinical trials for the compound Indorenate (also known as TR-3369). Searches of established clinical trial registries and regulatory databases did not yield any results for Phase I, II, or III trials involving human subjects. The existing body of scientific literature is composed of preclinical studies conducted in animal models, primarily during the 1980s and 1990s.
Therefore, this guide presents a meta-analysis of the available preclinical data to offer insights into this compound's pharmacological profile and compare its performance with relevant alternatives, adhering to the requested format for researchers, scientists, and drug development professionals.
Pharmacological Profile of this compound
This compound is a tryptamine derivative that functions as a serotonin receptor agonist.[1] Its primary mechanism of action involves binding to and activating multiple serotonin receptor subtypes, specifically 5-HT1A, 5-HT1B, and 5-HT2C.[1][2][3] This multi-receptor activity underlies its observed effects in animal models, which include anxiolytic (anti-anxiety), antihypertensive (blood pressure lowering), anorectic (appetite suppressing), and antidepressant-like properties.[1][4][5] The anxiolytic and antihypertensive actions are thought to be mediated primarily through the 5-HT1A receptor.[3][6]
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound. As an agonist, it mimics the natural ligand, serotonin, by binding to postsynaptic 5-HT receptors. This activation initiates a downstream signaling cascade within the neuron, leading to the physiological effects observed in preclinical studies.
Comparative Preclinical Data
Preclinical studies often compared this compound's effects to other known 5-HT1A receptor agonists, such as Buspirone and 8-OH-DPAT . The most frequently cited experiment is the Forced Swimming Test (FST) in rats, a behavioral model used to screen for antidepressant effects. A reduction in immobility time during the test is interpreted as an antidepressant-like effect.
Table 1: Comparison of Antidepressant-Like Effects in the Forced Swimming Test (FST)
| Compound | Dosage (mg/kg) | Outcome | Receptor Target(s) |
| This compound | 10 | Reduced immobility | 5-HT1A, 5-HT1B, 5-HT2C |
| Buspirone | 5.0 - 10.0 | Reduced immobility | 5-HT1A (Partial Agonist) |
| 8-OH-DPAT | 1.0 | Reduced immobility | 5-HT1A (Full Agonist) |
Data synthesized from a comparative study in Wistar rats.[5]
Experimental Protocols
Forced Swimming Test (FST) Protocol
The following provides a generalized methodology for the Forced Swimming Test as described in the reviewed literature.[5]
-
Subjects: Male Wistar rats were used in the experiments.
-
Apparatus: A glass cylinder (40 cm high, 18 cm in diameter) was filled with water (25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test Session: On the first day, rats were individually placed in the cylinder for a 15-minute conditioning session.
-
Drug Administration: 24 hours after the pre-test, rats were administered either this compound (2.5, 5.0, or 10 mg/kg), Buspirone (5.0, 10.0 mg/kg), 8-OH-DPAT (0.25, 0.50, 1.0 mg/kg), or a saline control solution via intraperitoneal injection.
-
Test Session: 30 minutes after injection, the rats were placed back into the cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (defined as the time the rat spent floating with only minor movements to keep its head above water) during the 5-minute test was recorded and analyzed. A statistically significant decrease in immobility time compared to the control group was considered an antidepressant-like effect.
Experimental Workflow Diagram
The diagram below outlines the typical workflow for the preclinical behavioral experiments cited in the literature.
References
- 1. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. gov.uk [gov.uk]
- 4. CLINICAL TRIAL / NCT05174169 - UChicago Medicine [uchicagomedicine.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of Indorenate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Indorenate are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. As a tryptamine derivative acting on serotonin receptors, this compound must be treated as a hazardous chemical. This guide provides a procedural framework for its safe disposal, drawing from established best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions:
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[1]
-
Body Protection: A laboratory coat must be worn.[1]
-
Foot Protection: Closed-toe shoes are essential.[1]
In the event of accidental exposure, immediately follow standard laboratory emergency procedures and seek medical attention.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [2][3][4]
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste at the point of generation is the most critical step to prevent dangerous reactions and ensure compliant disposal.[1][5]
-
Solid Waste: Collect unused or expired solid this compound powder in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound, including experimental residues and the first rinsate from cleaning contaminated labware, must be collected in a compatible, leak-proof hazardous waste container equipped with a secure screw-top lid.[1][3]
-
Contaminated Labware:
-
Sharps: Needles, syringes, and broken glass contaminated with this compound must be placed in a puncture-proof sharps container designated for hazardous chemical waste.[2]
-
Non-Sharps: Vials, flasks, gloves, and other disposable labware contaminated with this compound should be collected in a designated hazardous waste container.[6]
-
Step 2: Waste Containerization and Labeling
Accurate labeling is a legal requirement and is essential for safety.[1]
-
Container Selection: Use containers that are in good condition, leak-proof, and chemically compatible with tryptamine derivatives.[7][8] Keep containers closed except when adding waste.[3][5][8]
-
Labeling: As soon as waste is added, affix a "Hazardous Waste" label provided by your EHS department.[6][8] The label must include:
Step 3: Storage and Accumulation
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][6]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][7]
-
Ensure incompatible waste streams are segregated. For instance, keep this compound waste separate from strong acids, bases, or oxidizing agents.[7][9]
-
Use secondary containment, such as a spill tray, for all liquid waste containers.[3][7][8]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[1]
Step 4: Arranging for Disposal
-
Contact EHS: Once a waste container is full, or if you have questions, contact your institution's EHS office to schedule a waste pickup.[1]
-
Documentation: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory. Your EHS office will provide a manifest for tracking the waste from your lab to the final disposal facility.[1][9]
Step 5: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as regular waste.[9]
-
Triple Rinsing: The container must be rinsed three times with a suitable solvent capable of removing the chemical residue.[1][9][10]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[1][3] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1][3]
-
Final Disposal: After triple rinsing and air-drying, deface or remove the original label. The clean, empty container may then be disposed of in the regular laboratory trash or recycling receptacles.[9][10]
Data Summary for this compound Disposal
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [9],[10] |
| Disposal Method | Collection by licensed hazardous waste contractor via EHS | [1] |
| Prohibited Disposal | Drain, Sewer System, Regular Trash | [7],[2],[4] |
| Solid Waste Container | Labeled, compatible, sealed hazardous waste container | [1] |
| Liquid Waste Container | Labeled, leak-proof, screw-top hazardous waste container | [1] |
| Contaminated Sharps | Puncture-proof, labeled hazardous chemical sharps container | [2] |
| Storage Location | Designated Satellite Accumulation Area (SAA) in the lab | [1],[6] |
| Empty Container Prep | Triple rinse; collect first rinsate as hazardous waste | [1],[3] |
Experimental Protocols
As this guide focuses on disposal procedures, no experimental protocols for the use of this compound are described. All handling and disposal actions should be guided by a comprehensive risk assessment specific to the planned experiment.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of chemical waste like this compound within a research environment.
Caption: Workflow for handling this compound waste from generation to disposal.
Caption: Decision steps for decontaminating and disposing of empty containers.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Safe Chemical Waste Disposal [fishersci.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Handling Guidance for Indorenate
Disclaimer: As of the current date, specific safety, handling, and disposal guidelines for Indorenate have not been issued by regulatory agencies. The following guidance is based on established best practices for handling potent, solid-form pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety (EHS) department for specific protocols.
This document provides essential, immediate safety and logistical information for the handling and disposal of this compound. The procedural guidance is designed to directly answer specific operational questions and to build trust by providing value beyond the product itself, making this a preferred source for laboratory safety and chemical handling information.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for understanding the compound's characteristics for safe handling and experimental design.
| Property | Value | Reference |
| IUPAC Name | methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate | [1] |
| CAS Number | 73758-06-2 | [1] |
| Molecular Formula | C13H16N2O3 | [1] |
| Molar Mass | 248.282 g·mol−1 | [1] |
| Synonyms | TR-3369 | [1] |
Personal Protective Equipment (PPE)
Due to the nature of this compound as a serotonin receptor agonist, stringent adherence to personal protective equipment protocols is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for various handling scenarios based on general best practices for potent compounds.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Disposable Gown (Polyethylene-coated polypropylene or similar)- Double Nitrile Gloves (Powder-free)- Safety Goggles with Side Shields or Face Shield- N95 or higher-rated Respirator |
| Solution Preparation | - Disposable Gown- Double Nitrile Gloves- Safety Goggles |
| In-vitro / In-vivo Dosing | - Disposable Gown- Nitrile Gloves- Safety Glasses |
| Waste Disposal | - Disposable Gown- Double Nitrile Gloves- Safety Goggles |
It is crucial to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to avoid cross-contamination. Disposable PPE should not be reused.
Standard Operating Procedure for Handling this compound
I. Engineering Controls and Preparation:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Surface Protection: Before beginning work, cover the work surface with a disposable absorbent bench liner.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before introducing this compound to the work area.
II. Weighing and Solution Preparation:
-
Tare the Balance: Place a clean, tared weigh boat on the analytical balance.
-
Dispense Solid: Carefully dispense the desired amount of this compound onto the weigh boat. Avoid creating dust.
-
Dissolution: Transfer the weighed solid to a suitable vessel for dissolution. Add the solvent carefully to avoid splashing.
-
Cleaning: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of the wipe as hazardous waste.
III. Experimental Use:
-
Labeling: Clearly label all containers with the compound name, concentration, date, and responsible individual.
-
Containment: Keep all solutions containing this compound in sealed containers when not in immediate use.
IV. Spill Management:
-
Evacuate: In case of a significant spill of solid this compound, evacuate the immediate area.
-
Secure the Area: Prevent entry to the spill area.
-
Report: Notify the laboratory supervisor and the institutional EHS department immediately.
-
Cleanup: Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. For small liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For solid spills, gently cover the spill with absorbent paper to avoid raising dust and then wet the material before carefully collecting it.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, gowns, bench liners, and weigh boats. Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
Experimental Protocols
Due to the absence of specific published experimental protocols involving the handling of this compound in the search results, detailed methodologies cannot be provided. Researchers should develop their own detailed protocols in consultation with their institution's safety committee, incorporating the safety measures outlined in this document.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
